Product packaging for 3,3-Dibromopropenoic acid(Cat. No.:CAS No. 1578-21-8)

3,3-Dibromopropenoic acid

Cat. No.: B074754
CAS No.: 1578-21-8
M. Wt: 229.85 g/mol
InChI Key: VWWPGQPTCCQNIO-UHFFFAOYSA-N
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Description

3,3-Dibromoacrylic Acid (CAS 1578-21-8) is a dibrominated derivative of acrylic acid with the molecular formula C3H2Br2O2 and a molecular weight of 229.85 g/mol . This compound serves as a versatile chemical intermediate and building block in organic synthesis and materials science research. Its structure, characterized by two bromine atoms on the same carbon of the acrylic chain, makes it a valuable precursor for further functionalization and for studying corrosion inhibition mechanisms. Researchers can utilize this acid to develop protective organic layers on metal surfaces; the adsorption of such vapor-phase inhibitors on metals can be quantitatively analyzed using electrochemical impedance spectra to determine the coefficient of protection and the degree of surface coverage, effectively blocking corrosion . The calculated physical properties of 3,3-Dibromoacrylic Acid include a density of 2.5 g/cm³, a boiling point of 244.5°C, and a flash point of 101.7°C . Common identifiers include the SMILES string C(=C(Br)Br)C(=O)O and the InChIKey VWWPGQPTCCQNIO-UHFFFAOYSA-N . It is also known under synonyms such as 3,3-Dibromoprop-2-enoic acid . This product is intended for research and laboratory use as a chemical intermediate. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2Br2O2 B074754 3,3-Dibromopropenoic acid CAS No. 1578-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dibromoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2O2/c4-2(5)1-3(6)7/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWPGQPTCCQNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30532001
Record name 3,3-Dibromoprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-21-8
Record name 3,3-Dibromoprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,3-Dibromopropenoic acid formation as a disinfection byproduct

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Formation of 3,3-Dibromopropenoic Acid as a Disinfection Byproduct

Introduction

Disinfection of drinking water is a critical public health measure that has dramatically reduced waterborne diseases. However, chemical disinfectants, most commonly chlorine, can react with naturally present substances in source water to form unintended disinfection byproducts (DBPs).[1][2] When source waters contain bromide (Br⁻), the disinfection process can lead to the formation of a variety of brominated DBPs (Br-DBPs).[3][4] These compounds are of particular concern as they are often more cytotoxic and genotoxic than their chlorinated counterparts.[3]

This technical guide focuses on a specific, less-studied Br-DBP: This compound (also known as 3,3-dibromoacrylic acid). This unsaturated haloacid is recognized as a byproduct formed from the bromination of propenoic acid derivatives during water chlorination.[5] While specific research on this compound is limited, this document synthesizes established principles of DBP formation to provide a comprehensive overview of its likely formation pathways, influencing factors, and the experimental protocols required for its study. This guide is intended for researchers and scientists in environmental chemistry, toxicology, and water treatment.

Proposed Chemical Formation Pathway

The formation of this compound is contingent on three primary components: a chemical disinfectant (e.g., chlorine), the presence of bromide ions in the source water, and specific organic precursors within the natural organic matter (NOM) pool. The pathway can be described in the following key steps:

  • Oxidation of Bromide : The primary disinfectant, such as hypochlorous acid (HOCl) from the dissolution of chlorine in water, oxidizes the bromide ion (Br⁻) to form hypobromous acid (HOBr). HOBr is a potent brominating agent and is central to the formation of Br-DBPs.[4]

    HOCl + Br⁻ → HOBr + Cl⁻
  • Reaction with Organic Precursors : Hypobromous acid then reacts with organic precursors present in the water's NOM. For this compound, the logical precursors are molecules containing a propenoic acid (acrylic acid) moiety or structures that can be oxidized to form one.

  • Electrophilic Bromination and Transformation : HOBr can react with these precursors through mechanisms such as electrophilic addition across a carbon-carbon double bond or substitution on an activated carbon. A series of subsequent oxidation, rearrangement, and elimination reactions likely lead to the final stable structure of this compound.

The following diagram illustrates a plausible pathway for the formation of this compound from a generic propenoic acid precursor.

G cluster_reactants Initial Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product HOCl Hypochlorous Acid (from Chlorine) HOBr Hypobromous Acid (HOBr) HOCl->HOBr Oxidizes Br Bromide Ion (Br⁻) Br->HOBr Precursor Propenoic Acid Precursor in NOM Intermediate1 Brominated Intermediate Precursor->Intermediate1 Electrophilic Attack HOBr->Intermediate1 DBP This compound Intermediate1->DBP Further Oxidation & Elimination

Proposed formation pathway for this compound.

Factors Influencing Formation

The formation and concentration of this compound are governed by a complex interplay of various physical and chemical parameters. Understanding these factors is crucial for developing control strategies.

  • Bromide Ion Concentration : This is the most critical factor. Higher concentrations of Br⁻ in the source water lead to a greater formation of HOBr, which in turn shifts DBP speciation from chlorinated to brominated forms.[3][6] This directly increases the potential for this compound formation.

  • Disinfectant Type and Dose : Chlorine is a more effective oxidant than brominating agent, while the HOBr it forms is a more effective halogenating agent than HOCl.[7] Higher chlorine doses can increase the rate of Br⁻ oxidation and subsequent reactions with NOM. The use of alternative disinfectants like chloramines generally produces lower levels of trihalomethanes (THMs) and haloacetic acids (HAAs) but can form other types of DBPs.

  • Natural Organic Matter (NOM) Characteristics : The concentration and chemical nature of NOM are paramount. The presence of specific precursor molecules, such as those with acrylic acid structures or activated double bonds, will directly influence the yield of this compound. Hydrophilic fractions of NOM are often cited as important precursors for HAAs.[8]

  • pH : Water pH affects the equilibrium between HOCl/OCl⁻ and HOBr/OBr⁻. The pKa for HOBr is ~8.7, meaning it is the dominant species at typical drinking water pH levels (6-8.5), making bromination reactions efficient across this range.[9] pH can also influence the structure and reactivity of NOM precursors.

  • Temperature : Higher water temperatures generally increase the rate of chemical reactions, including both the oxidation of bromide and the subsequent reactions with NOM, potentially leading to higher and faster DBP formation.

  • Contact Time : Longer contact times between the disinfectant and the organic matter in the presence of bromide allow for more extensive reactions, typically resulting in higher concentrations of DBPs.[10]

Quantitative Data on Brominated Acid Formation

Water System TypeMean Concentration (µg/L)Concentration Range (µg/L)90th Percentile (µg/L)Data Source
Groundwater0.91< 1.0 – 12.853.03[11]
Surface Water0.96< 1.0 – 11.772.80[11]
All Systems0.97< 1.0 – 12.852.96[11]

Table 1: Occurrence Data for Dibromoacetic Acid in U.S. Drinking Water. This data is presented as a surrogate to illustrate typical concentration levels of brominated haloacetic acids.

Experimental Protocols

Investigating the formation of a specific DBP like this compound requires a robust and systematic experimental approach. The following sections detail a generalized protocol synthesized from standard methodologies for DBP analysis.

Formation Potential (FP) Test

The FP test is a standardized bench-scale experiment to determine the maximum potential of a given water sample to form a specific DBP under controlled conditions.

  • Water Sample Collection : Collect raw water samples in amber glass bottles with zero headspace to prevent volatilization of organic compounds.

  • Sample Characterization : Analyze the raw water for key parameters: Total Organic Carbon (TOC), UV absorbance at 254 nm (UV₂₅₄), pH, alkalinity, and bromide concentration.

  • Disinfection Reaction :

    • Adjust the pH of the water sample to a desired level (e.g., 7.0) using appropriate buffers.

    • Add a high dose of chlorine stock solution to ensure a persistent free chlorine residual for the duration of the test (e.g., a dose that results in 1-3 mg/L residual after 24 hours).

    • Store the samples in sealed, headspace-free amber vials in the dark at a controlled temperature (e.g., 25°C) for a specified contact time (e.g., 24 or 72 hours).

  • Quenching : At the end of the contact time, immediately quench the residual chlorine by adding a reducing agent like ascorbic acid or sodium sulfite to halt further DBP formation.

  • Sample Storage : Store the quenched samples at 4°C until extraction and analysis.

Analytical Methodology: Sample Preparation and Detection

The analysis of haloacetic acids like this compound typically requires extraction, derivatization, and chromatographic separation.

  • Extraction :

    • Acidify the water sample (50-100 mL) to a pH < 0.5 with concentrated sulfuric acid.

    • Add a surrogate standard (e.g., a stable isotope-labeled version of a similar compound) to the sample to monitor extraction efficiency.

    • Perform a liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE). Shake vigorously and allow the layers to separate. Collect the organic (top) layer. Repeat the extraction 2-3 times and combine the extracts.

  • Derivatization (Esterification) :

    • Haloacetic acids are not volatile and require derivatization to be analyzed by gas chromatography (GC).

    • A common method is esterification with diazomethane or, more safely, with acidic methanol. For the latter, add 10% sulfuric acid in methanol to the extract and heat at 50°C for 2 hours to convert the acids to their methyl ester forms.

  • Extract Concentration and Cleanup :

    • After derivatization, neutralize the extract with a saturated sodium bicarbonate solution.

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • Add an internal standard just before analysis for accurate quantification.

  • Gas Chromatography/Mass Spectrometry (GC/MS) Analysis :

    • Instrument : Gas chromatograph coupled with a mass spectrometer (or an electron capture detector, ECD, which is highly sensitive to halogenated compounds).

    • Column : A capillary column suitable for DBP analysis (e.g., DB-5ms or DB-1701).

    • Injection : 1-2 µL of the final extract is injected in splitless mode.

    • Conditions : Use a temperature program that effectively separates the target analyte from other compounds.

    • Detection : For MS, operate in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring for the characteristic ions of the methylated this compound.

The following diagram illustrates the logical workflow for a typical experimental study on DBP formation.

G cluster_setup 1. Experimental Setup cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis & Quantification A1 Collect Raw Water Sample A2 Characterize Water (TOC, Br⁻, pH) A1->A2 A3 Bench-Scale Disinfection (Formation Potential Test) A2->A3 A4 Quench Residual Disinfectant A3->A4 B1 Acidify Sample & Add Surrogate A4->B1 To Lab B2 Liquid-Liquid Extraction (e.g., with MTBE) B1->B2 B3 Derivatize to Methyl Esters (e.g., with Acidic Methanol) B2->B3 B4 Concentrate Extract & Add Internal Standard B3->B4 C1 GC/MS Analysis B4->C1 Inject C2 Identify Analyte by Retention Time & Mass Spectra C1->C2 C3 Quantify using Calibration Curve C2->C3 C4 Report Concentration (µg/L) C3->C4

Experimental workflow for DBP formation and analysis.

Conclusion and Future Research

The formation of this compound is a plausible consequence of disinfecting bromide-containing waters with chlorine. Its formation is driven by the presence of bromide, the type and concentration of natural organic matter, and key water treatment parameters such as pH, temperature, and disinfectant dose. While its study has been limited, the established principles of Br-DBP formation provide a strong foundation for understanding its behavior.

Significant research gaps remain. Future work should focus on:

  • Quantitative Surveys : Measuring the occurrence and concentration of this compound in real-world drinking water distribution systems.

  • Precursor Identification : Identifying the specific NOM fractions or compounds that act as primary precursors for its formation.

  • Toxicological Assessment : Evaluating the cytotoxicity and genotoxicity of this compound to understand its potential health risks relative to other regulated DBPs.

  • Mitigation Strategies : Investigating the effectiveness of different water treatment technologies, such as enhanced coagulation or activated carbon, in removing its precursors and minimizing its formation.

Addressing these questions will provide a more complete picture of the risks associated with this and other emerging DBPs, ultimately helping to ensure the safety of our drinking water supplies.

References

Physical and chemical properties of 3,3-Dibromopropenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dibromopropenoic acid, also known as 3,3-dibromoacrylic acid, is a halogenated unsaturated carboxylic acid. Its chemical structure, featuring a reactive carbon-carbon double bond and two bromine atoms at the terminal carbon, makes it a subject of interest in organic synthesis and as a potential building block for more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, spectral characterization, and reactivity.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] The quantitative physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₂Br₂O₂[1]
Molecular Weight 229.85 g/mol ChemBK
CAS Number 1578-21-8[1]
Appearance White crystalline solid[1]
Melting Point 152-154 °C[1]
Solubility Soluble in water, alcohols, and ether solvents[1]

Synthesis

A general method for the synthesis of this compound involves the bromination of acrylic acid.[1]

G AcrylicAcid Acrylic Acid Reaction Bromination AcrylicAcid->Reaction Bromine Bromine (Br₂) Bromine->Reaction Product This compound Reaction->Product

General synthesis pathway for this compound.
Experimental Protocol: General Bromination of Acrylic Acid

Materials:

  • Acrylic Acid

  • Liquid Bromine

  • An appropriate solvent (e.g., a non-reactive chlorinated solvent)

Procedure:

  • Dissolve acrylic acid in a suitable solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add liquid bromine dropwise to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and controlled.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified period to ensure complete reaction.

  • The reaction mixture would then typically undergo a work-up procedure which may include washing with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by extraction and purification steps.

  • Purification of the solid product would likely be achieved by recrystallization from a suitable solvent.

Safety Precautions: Bromine is a highly corrosive and toxic substance. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Spectral Data

Detailed spectral data for this compound is limited in the available literature. However, a ¹³C NMR spectrum has been reported.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum for 3,3-Dibromo-acrylic acid is available in the SpectraBase database.[2][3] The spectrum was recorded in DMSO.[2]

Reactivity and Stability

This compound is described as an irritating and corrosive compound.[1] Due to the presence of the carboxylic acid group and the activated double bond, it is expected to exhibit reactivity typical of these functional groups.

General Reactivity:

  • With Bases: As a carboxylic acid, it will react with bases to form the corresponding carboxylate salt.

  • With Oxidizing Agents: Contact with strong oxidizing agents should be avoided.[1]

  • Nucleophilic Addition: The electron-withdrawing carboxylic acid group and bromine atoms are expected to make the double bond susceptible to nucleophilic attack.

Stability:

  • Avoid contact with strong acids.[1]

  • General safe handling procedures for corrosive organic acids should be followed.

G cluster_properties Properties of this compound cluster_physical cluster_chemical cluster_reactivity cluster_stability Physical Physical Properties Appearance White Crystalline Solid Physical->Appearance MeltingPoint Melting Point: 152-154 °C Physical->MeltingPoint Solubility Soluble in Water, Alcohols, Ethers Physical->Solubility Chemical Chemical Properties Reactivity Reactivity Chemical->Reactivity Stability Stability Chemical->Stability Bases Reacts with Bases Reactivity->Bases Nucleophiles Susceptible to Nucleophilic Addition Reactivity->Nucleophiles AvoidOxidants Avoid Strong Oxidants Stability->AvoidOxidants AvoidAcids Avoid Strong Acids Stability->AvoidAcids

References

Spectroscopic Profile of 3,3-Dibromopropenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,3-dibromopropenoic acid (also known as 3,3-dibromoacrylic acid). The information presented is intended to support research and development activities where this compound is of interest. Due to the limited availability of public experimental spectra, this guide combines referenced data with illustrative examples for a complete spectroscopic profile.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Data (Illustrative)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.5Singlet1H=CH-
~12.0-13.0Broad Singlet1H-COOH

Note: The above ¹H NMR data is illustrative, based on typical chemical shifts for similar structures, as specific experimental data was not publicly available at the time of this report.

Table 2: ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
Value from reference=CBr₂
Value from reference=CH-
Value from reference-COOH

Note: Experimental ¹³C NMR data for this compound in DMSO-d₆ has been reported in the literature [cite: E. Lippmaa, T. Pehk, K. Andersson, Org. Magn. Resonance 2, 109 (1970)], though the specific chemical shifts were not accessible for this guide.

Table 3: IR Spectroscopy Data (Illustrative)
Wavenumber (cm⁻¹)Assignment
~3200-2500 (broad)O-H stretch (carboxylic acid)
~1710-1680C=O stretch (carboxylic acid)
~1620-1600C=C stretch
~1300-1200C-O stretch
~900-800=C-H bend
~700-600C-Br stretch

Note: The IR absorption data is illustrative and based on characteristic vibrational frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data (Illustrative)
m/zRelative Intensity (%)Assignment
230, 232, 234Varies[M]⁺ (Molecular ion with bromine isotopes)
185, 187, 189Varies[M-COOH]⁺
151, 153Varies[M-Br]⁺
72Varies[C₃H₂O₂]⁺

Note: The mass spectrometry data is illustrative, showing the expected molecular ion peaks considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and potential fragmentation patterns.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are representative of standard analytical procedures for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

  • Data Acquisition for ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • Data Acquisition for ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is used. A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the ion source.

  • Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is used to generate ions. EI is a common technique for volatile compounds and provides detailed fragmentation patterns.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Pellet Preparation of KBr Pellet/ATR Sample->Pellet IR Solution Dilution in Volatile Solvent Sample->Solution MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Solution->MS ProcessNMR FID Processing & Spectral Analysis NMR->ProcessNMR ProcessIR Background Subtraction & Peak Assignment IR->ProcessIR ProcessMS Fragmentation Analysis & Structure Confirmation MS->ProcessMS Report Final Spectroscopic Report ProcessNMR->Report ProcessIR->Report ProcessMS->Report

An In-depth Technical Guide on the Solubility and Stability of 3,3-Dibromopropenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dibromopropenoic acid (also known as 3,3-Dibromoacrylic acid), with the chemical formula C₃H₂Br₂O₂, is a halogenated organic acid. An understanding of its solubility and stability in various solvents is critical for its application in research and development, particularly in drug discovery and chemical synthesis. This technical guide provides a comprehensive overview of the known characteristics of this compound and presents detailed experimental protocols for determining its solubility and stability profiles. Due to a lack of extensive published quantitative data for this specific compound, this guide focuses on established methodologies to enable researchers to generate these crucial datasets.

Chemical Properties of this compound

This compound is a polar compound due to the presence of a carboxylic acid functional group. This polarity strongly influences its solubility characteristics.

PropertyValue
Molecular Formula C₃H₂Br₂O₂
Molecular Weight 229.85 g/mol
CAS Number 1578-21-8

Solubility Profile

Table 1: Anticipated Qualitative Solubility of this compound

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticSolubleThe carboxylic acid group can form hydrogen bonds with water.
EthanolPolar ProticSolubleCapable of hydrogen bonding.
MethanolPolar ProticSolubleCapable of hydrogen bonding.
AcetonePolar AproticLikely SolubleThe polarity of acetone should facilitate dissolution.
DMSOPolar AproticLikely SolubleA strong polar aprotic solvent.
DMFPolar AproticLikely SolubleA strong polar aprotic solvent.
HexaneNonpolarInsoluble"Like dissolves like" principle; polar solute in a nonpolar solvent.
TolueneNonpolarInsoluble"Like dissolves like" principle.

Stability Profile

The stability of this compound is crucial for its storage and handling.

Storage Recommendations

General storage guidelines suggest the following:

  • Solid (Powder): Stable for up to 3 years when stored at -20°C.

  • In Solvent: Stable for up to 1 year when stored at -80°C.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, similar halogenated acids can undergo dehalogenation or decarboxylation under certain conditions, such as exposure to high temperatures, UV light, or strong bases.

Experimental Protocols

The following sections provide detailed methodologies for the systematic determination of the solubility and stability of this compound.

Protocol for Determining Qualitative Solubility

This protocol provides a systematic approach to classifying the solubility of this compound in various solvents.

G start Start: Weigh 25 mg of This compound water Add 0.75 mL Water Shake Vigorously start->water water_sol Soluble? water->water_sol ether Add 0.75 mL Diethyl Ether Shake Vigorously water_sol->ether Yes naoh Add 0.75 mL 5% NaOH Shake Vigorously water_sol->naoh No ether_sol Soluble? ether->ether_sol litmus Test with Litmus Paper ether_sol->litmus Yes class_s Water-Soluble (Class S) litmus->class_s naoh_sol Soluble? naoh->naoh_sol nahco3 Add 0.75 mL 5% NaHCO₃ Shake Vigorously naoh_sol->nahco3 Yes hcl Add 0.75 mL 5% HCl Shake Vigorously naoh_sol->hcl No nahco3_sol Soluble? nahco3->nahco3_sol class_as Strong Acid (Class As) nahco3_sol->class_as Yes class_aw Weak Acid (Class Aw) nahco3_sol->class_aw No hcl_sol Soluble? hcl->hcl_sol h2so4 Add 0.6 mL conc. H₂SO₄ Shake Vigorously hcl_sol->h2so4 No class_b Base (Class B) hcl_sol->class_b Yes h2so4_sol Soluble? h2so4->h2so4_sol class_n Neutral (Class N) h2so4_sol->class_n Yes class_i Inert (Class I) h2so4_sol->class_i No

Caption: Workflow for Qualitative Solubility Classification.

Methodology:

  • Water Solubility: To 25 mg of this compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves completely, it is water-soluble.

  • Ether Solubility (for water-soluble compounds): If the compound is water-soluble, test its solubility in 0.75 mL of diethyl ether. If soluble in both, test the aqueous solution with litmus paper to determine if it is acidic, basic, or neutral.

  • Aqueous Base Solubility (for water-insoluble compounds): If the compound is insoluble in water, test its solubility in 0.75 mL of 5% aqueous NaOH. If it dissolves, it is likely an acid.

  • Aqueous Bicarbonate Solubility (for NaOH-soluble compounds): If the compound dissolves in NaOH, test a fresh sample for solubility in 0.75 mL of 5% aqueous NaHCO₃. Solubility in bicarbonate indicates a strong acid.

  • Aqueous Acid Solubility (for NaOH-insoluble compounds): If the compound is insoluble in NaOH, test its solubility in 0.75 mL of 5% aqueous HCl. Solubility indicates a basic compound.

  • Concentrated Sulfuric Acid Solubility (for HCl-insoluble compounds): If the compound is insoluble in aqueous acid and base, test its solubility in 0.6 mL of cold, concentrated H₂SO₄. Solubility may indicate the presence of a neutral compound with a heteroatom or unsaturation.

Protocol for Determining Quantitative Solubility (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

G start Start: Prepare Supersaturated Solution equilibrate Equilibrate at Constant Temperature (e.g., 24h) start->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate aliquot Take a Known Volume of the Supernatant separate->aliquot quantify Quantify Concentration (e.g., HPLC, UV-Vis) aliquot->quantify calculate Calculate Solubility (e.g., mg/mL or mol/L) quantify->calculate

Caption: Workflow for Quantitative Solubility Determination.

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Sample Analysis: Withdraw a precise aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Stability Testing

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent under defined conditions.

G start Start: Prepare Stock Solution of Known Concentration aliquot Aliquot into Vials for Each Time Point and Condition start->aliquot store Store under Defined Conditions (e.g., Temp, Light) aliquot->store timepoint At Each Time Point... store->timepoint analyze Analyze Sample for Purity and Concentration (HPLC) timepoint->analyze degradants Identify and Quantify Degradation Products analyze->degradants plot Plot Concentration vs. Time Determine Degradation Rate degradants->plot

Caption: Workflow for Chemical Stability Assessment.

Methodology:

  • Preparation of Test Solutions: Prepare solutions of this compound in the solvents of interest at a known concentration.

  • Storage Conditions: Store aliquots of the solutions under various conditions, including different temperatures (e.g., 4°C, 25°C, 40°C) and light exposures (e.g., protected from light, exposed to UV light).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition for analysis.

  • Analytical Method: Use a stability-indicating analytical method, such as HPLC, to quantify the remaining this compound and detect any degradation products. The method should be able to separate the parent compound from any potential degradants.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. This data can be used to determine the degradation kinetics and estimate the shelf-life of the compound in solution.

Conclusion

This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While quantitative data is currently sparse, the provided experimental protocols offer robust methodologies for researchers to generate the necessary data for their specific applications. A thorough characterization of these properties is essential for the successful use of this compound in scientific and developmental endeavors.

Navigating the Uncharted: A Technical Guide to the Health and Safety Considerations for Handling 3,3-Dibromopropenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

3,3-Dibromopropenoic acid is a polar aromatic compound formed as a disinfection byproduct during water chlorination.[1][2] Due to the lack of specific safety data, this document provides an in-depth technical guide on its safe handling, drawing upon the known hazards of its structural analogues. The primary hazards associated with these related compounds are severe corrosivity to skin and eyes, and potential for causing genetic defects.[3][4] This guide outlines essential safety protocols, personal protective equipment (PPE) recommendations, emergency procedures, and proper disposal methods to mitigate risks for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on data from its analogues, this compound should be treated as a hazardous substance. The following tables summarize the GHS hazard classifications for 2,3-Dibromopropionic acid and 3-Bromopropionic acid.

Table 1: GHS Hazard Classification of Analogue Compounds

Hazard Class2,3-Dibromopropionic Acid3-Bromopropionic Acid
Skin Corrosion/IrritationCategory 1B[3][4]Category 1B[5]
Serious Eye Damage/IrritationCategory 1[3]Category 1[5]
Germ Cell MutagenicityCategory 2[3]Not Classified
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[3]Not Classified
Corrosive to metalsCategory 1[3]Not Classified

Table 2: Hazard Statements (H-Statements) for Analogue Compounds

H-StatementDescriptionApplicable Analogue
H314Causes severe skin burns and eye damage.[4][5]2,3-Dibromopropionic acid, 3-Bromopropionic acid
H335May cause respiratory irritation.[3]2,3-Dibromopropionic acid
H341Suspected of causing genetic defects.[3]2,3-Dibromopropionic acid
H290May be corrosive to metals.[3]2,3-Dibromopropionic acid

Experimental Protocols: Safe Handling and Storage

Given the corrosive and potentially mutagenic nature of its analogues, strict adherence to the following protocols is mandatory when handling this compound.

3.1 Engineering Controls

  • All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[3][6]

3.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. For tasks with a higher risk of splashing, flame-retardant and antistatic protective clothing is recommended.[3]

  • Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.[3]

3.3 Handling Procedures

  • Avoid creating dust.[3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.

  • Use only non-sparking tools and take precautionary measures against static discharge.[6]

3.4 Storage

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[3][6]

  • Keep containers tightly closed.[6]

  • The substance may be sensitive to light, air, and heat, so protect from these conditions.[3]

  • Store locked up.[5]

Emergency Procedures and First Aid

Immediate action is critical in the event of an exposure.

Table 3: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6]
Ingestion Rinse mouth. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

4.1 Spill Response

  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.[3]

  • Avoid dust formation.[3]

  • Sweep up the spilled solid material and place it into a suitable container for disposal.[3]

  • Do not allow the substance to enter drains or water systems.[5]

4.2 Fire Fighting Measures

  • Use carbon dioxide, dry chemical, dry sand, or alcohol-resistant foam to extinguish a fire.[3]

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

  • Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[3]

Physical and Chemical Properties

The following table lists the available physical and chemical properties of the analogue compounds.

Table 4: Physical and Chemical Properties of Analogue Compounds

Property2,3-Dibromopropionic Acid3-Bromopropionic Acid
Appearance Beige Solid[3]Off-white Solid[6]
Molecular Formula C₃H₄Br₂O₂C₃H₅BrO₂
Molecular Weight 231.87 g/mol 152.98 g/mol [6]
Melting Point 63 - 66 °C[3]Not Available
Boiling Point 160 °C @ 20 mmHg[3]Not Available

Workflow Diagrams

The following diagrams illustrate the safe handling workflow and the logical relationship of hazards for this compound, based on the properties of its analogues.

SafeHandlingWorkflow start Start: Receive Chemical storage Store in Cool, Dry, Ventilated Area (Locked Up) start->storage prep Prepare for Experiment (Don PPE, Prepare Fume Hood) storage->prep handling Handle in Fume Hood (Weighing, Transferring) prep->handling experiment Conduct Experiment handling->experiment waste Segregate Waste (Solid, Liquid, Sharps) experiment->waste decon Decontaminate Work Area and Equipment waste->decon disposal Dispose of Waste via Approved Channels decon->disposal end End: Procedure Complete disposal->end HazardRelationship substance This compound (Assumed Hazards) corrosive Corrosive (Skin/Eye Damage) substance->corrosive mutagenic Potentially Mutagenic (Genetic Defects) substance->mutagenic irritant Respiratory Irritant substance->irritant ppe Requires Full PPE (Gloves, Goggles, Coat, Respirator) corrosive->ppe emergency Emergency Procedures (Eyewash, Shower) corrosive->emergency mutagenic->ppe hood Use in Fume Hood irritant->hood

References

A Theoretical Investigation of 3,3-Dibromopropenoic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dibromopropenoic acid, a halogenated derivative of propenoic acid, presents a subject of interest for understanding the influence of geminal dibromo substitution on the electronic and structural properties of an α,β-unsaturated carboxylic acid. Due to a scarcity of extensive experimental data, theoretical calculations offer a powerful, non-invasive approach to elucidate its molecular characteristics. This technical guide outlines a comprehensive computational methodology for investigating the molecular structure, vibrational frequencies, and electronic properties of this compound using Density Functional Theory (DFT). The protocols detailed herein provide a roadmap for researchers to perform similar in-silico analyses, aiding in the prediction of molecular behavior and spectroscopic signatures. While this paper presents a generalized workflow, the included data tables are illustrative, based on typical results from DFT calculations for analogous molecules, and serve as a template for reporting findings.

Introduction to Theoretical Molecular Modeling

Computational chemistry, particularly through quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool in modern chemical research.[1] For molecules like this compound, where experimental data may be limited, DFT calculations can provide highly accurate predictions of various molecular properties, including:

  • Equilibrium Geometry: Determination of the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

  • Vibrational Analysis: Calculation of vibrational frequencies, which can be correlated with experimental Infrared (IR) and Raman spectra to identify and assign characteristic functional group vibrations.[2]

  • Electronic Properties: Insights into the electronic structure, such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and the molecular electrostatic potential, which are crucial for understanding reactivity.

This guide provides a standardized protocol for conducting such theoretical investigations, ensuring reproducibility and accuracy.

Computational Methodology and Protocols

The following sections detail a robust computational workflow for the theoretical analysis of this compound. This protocol is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or PySCF.[3][4]

Initial Structure and Conformational Analysis

The first step in any computational study is to generate an initial 3D structure of the molecule. This can be done using any molecular building software. For this compound, it is important to consider the potential for different conformations, particularly rotation around the C-C and C-O single bonds. A conformational search can be performed to identify the lowest energy conformer, which is then used for subsequent high-level calculations.

Geometry Optimization

The core of the structural investigation is the geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry of the molecule.

Protocol:

  • Method: Density Functional Theory (DFT) is highly recommended for its balance of accuracy and computational cost.[1] A popular and effective functional for organic molecules is B3LYP, or more modern, dispersion-corrected functionals like ωB97X-D.[5]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice, providing a good description of both valence and polarization functions, which are important for an accurate representation of the electron distribution.[5]

  • Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) can be employed, using a solvent such as water or dimethyl sulfoxide (DMSO).[1][6]

Vibrational Frequency Calculation

Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:

  • Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7]

  • Prediction of Vibrational Spectra: The calculated harmonic frequencies can be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP functionals) to provide a reliable prediction of the experimental IR and Raman spectra.[8]

The workflow for a typical DFT calculation is visualized in the diagram below.

Computational Workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis A Build Initial 3D Structure (e.g., Avogadro, GaussView) B Select Computational Method (Functional & Basis Set) A->B C Define Environment (Gas Phase or Solvation Model) B->C D Geometry Optimization C->D E Frequency Calculation D->E I Calculate Electronic Properties (HOMO, LUMO, ESP) D->I F Verify Minimum Energy (No Imaginary Frequencies) E->F G Extract Structural Data (Bond Lengths, Angles) E->G H Analyze Vibrational Modes (IR/Raman Spectra) E->H

A generalized workflow for DFT calculations on a small organic molecule.

Predicted Molecular Structure and Properties

The following data is presented for illustrative purposes to demonstrate how the results of the aforementioned calculations would be reported. The atom numbering corresponds to the diagram below.

Atom numbering scheme for this compound.
Optimized Geometric Parameters

The tables below summarize the key structural parameters obtained from a hypothetical geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Bond Lengths (Å)

Bond Length (Å) Bond Length (Å)
C1-O1 1.21 C2-C3 1.34
C1-O2 1.36 C3-Br1 1.90
C1-C2 1.48 C3-Br2 1.90

| O2-H2 | 0.97 | C2-H1 | 1.08 |

Table 2: Calculated Bond Angles (°)

Atoms Angle (°) Atoms Angle (°)
O1-C1-O2 122.5 C1-C2-C3 121.0
O1-C1-C2 125.0 H1-C2-C3 120.0
O2-C1-C2 112.5 C2-C3-Br1 122.0
C1-O2-H2 108.0 C2-C3-Br2 122.0

| C1-C2-H1 | 119.0 | Br1-C3-Br2 | 116.0 |

Table 3: Calculated Dihedral Angles (°)

Atoms Angle (°)
O1-C1-C2-C3 180.0
O2-C1-C2-C3 0.0
C1-C2-C3-Br1 180.0

| H1-C2-C3-Br2 | 0.0 |

Vibrational Frequencies

The most prominent calculated vibrational frequencies are listed below. These are typically associated with specific bond stretches and bends and are invaluable for interpreting experimental spectra.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹) Assignment Description
~3570 ν(O-H) O-H stretch of the carboxylic acid
~1750 ν(C=O) C=O carbonyl stretch
~1630 ν(C=C) C=C alkene stretch
~1250 ν(C-O) C-O stretch of the carboxylic acid
~680 ν(C-Br) C-Br symmetric stretch

| ~650 | ν(C-Br) | C-Br asymmetric stretch |

Electronic Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the molecule's reactivity and electronic transitions.

Table 5: Calculated Electronic Properties

Property Value
HOMO Energy -6.8 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.3 eV

| Dipole Moment | 2.5 Debye |

Conclusion

This guide has outlined a comprehensive theoretical protocol for the characterization of this compound using DFT calculations. By following the detailed methodologies for geometry optimization, frequency analysis, and electronic property calculation, researchers can obtain a deep understanding of the molecule's structural and electronic characteristics. The provided templates for data presentation and visualization serve as a best-practice model for reporting computational findings. This in-silico approach is a powerful and cost-effective strategy to predict molecular properties, guide experimental work, and contribute to the broader understanding of halogenated organic compounds in chemical and pharmaceutical research.

References

Unveiling 3,3-Dibromopropenoic Acid: A Technical Guide to its Discovery and Initial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Pathway

The primary route for the synthesis of 3,3-Dibromopropenoic acid is the addition of bromine across the carbon-carbon triple bond of propiolic acid. This reaction proceeds to yield the target dibromo-substituted acrylic acid.

Synthesis_Pathway Propiolic_acid Propiolic Acid Reaction + Propiolic_acid->Reaction Bromine Bromine (Br2) Bromine->Reaction Solvent Solvent Solvent->Reaction Dibromopropenoic_acid This compound Reaction->Dibromopropenoic_acid Addition Reaction

Caption: Synthesis of this compound from propiolic acid and bromine.

Experimental Protocol: Synthesis via Bromination of Propiolic Acid

The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles. It should be noted that specific reaction conditions can be optimized for yield and purity.

Materials:

  • Propiolic acid

  • Liquid bromine

  • Anhydrous solvent (e.g., carbon tetrachloride, chloroform, or glacial acetic acid)

  • Sodium bisulfite solution (for quenching)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and equipment for reflux, extraction, and crystallization.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve a known quantity of propiolic acid in an appropriate volume of anhydrous solvent. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of bromine.

  • Bromine Addition: While stirring the solution, add a stoichiometric equivalent of liquid bromine dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

  • Reaction Completion and Quenching: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for a specified period to ensure complete conversion. Subsequently, cool the mixture and quench any unreacted bromine by the dropwise addition of a saturated sodium bisulfite solution until the color is discharged.

  • Workup and Isolation: Transfer the reaction mixture to a separatory funnel. If an organic solvent was used, wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield a crystalline solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these values are illustrative and can vary based on the specific experimental conditions.

ParameterValue
Molar Ratio (Propiolic Acid:Bromine)1:1
Reaction TemperatureRoom temperature to gentle reflux
Reaction Time2-4 hours
SolventCarbon Tetrachloride or Chloroform
Typical Yield70-85%
Melting Point (Purified)Approximately 86-88 °C

Experimental Workflow

The logical flow of the experimental procedure can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Propiolic Acid in Solvent B Dropwise Addition of Bromine A->B C Stir at Room Temperature B->C D Quench with Sodium Bisulfite C->D E Solvent Extraction D->E F Drying and Solvent Removal E->F G Recrystallization F->G H Pure this compound G->H

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Concluding Remarks

The synthesis of this compound from propiolic acid is a classic example of an electrophilic addition reaction. While the initial discovery of this specific compound is not prominently documented, the methodology for its preparation is well-established within the principles of organic synthesis. This guide provides the foundational knowledge for researchers and professionals to understand and potentially replicate the synthesis of this valuable chemical intermediate. As with all chemical procedures, appropriate safety precautions should be strictly adhered to when handling the reagents involved.

Reactivity profile of the vinyl and carboxylic acid groups in 3,3-Dibromopropenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dibromopropenoic acid, a halogenated unsaturated carboxylic acid, presents a unique reactivity profile owing to the presence of two distinct and reactive functional groups: a gem-dibromo-substituted vinyl group and a carboxylic acid. This technical guide provides a comprehensive overview of the reactivity of these functional groups, supported by available spectroscopic data and inferred reactivity from analogous compounds. Detailed experimental protocols for the synthesis of related compounds and general methodologies for the transformation of the vinyl and carboxylic acid moieties are presented to facilitate further research and application in medicinal chemistry and organic synthesis.

Introduction

This compound (also known as 3,3-dibromoacrylic acid) is a molecule of interest in organic synthesis due to its potential as a versatile building block. The electron-withdrawing nature of the two bromine atoms significantly influences the electronic properties of the carbon-carbon double bond, while the carboxylic acid group offers a handle for a variety of chemical transformations. Understanding the distinct and potentially competing reactivity of these two functional groups is crucial for its effective utilization in the synthesis of complex molecules, including novel pharmaceutical agents.

This guide summarizes the known physicochemical properties, spectroscopic data, and the reactivity of both the vinyl and carboxylic acid functionalities.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely available in the literature, some key properties have been reported.

PropertyValueReference
Molecular Formula C₃H₂Br₂O₂
Molecular Weight 229.86 g/mol
Appearance White crystalline solid[1]
Melting Point 152-154 °C[1]
Solubility Soluble in water, alcohols, and ether[1]
¹³C NMR (DMSO-d₆, δ, ppm) 88.9 (CBr₂), 131.5 (CH), 165.7 (C=O)

Spectroscopic Interpretation:

The ¹³C NMR chemical shifts provide valuable insight into the electronic environment of the carbon atoms. The downfield shift of the carbonyl carbon (165.7 ppm) is characteristic of a carboxylic acid. The olefinic carbons appear at 131.5 ppm (-CH=) and 88.9 ppm (=CBr₂). The significant upfield shift of the CBr₂ carbon is attributed to the heavy atom effect of the two bromine atoms.

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the C=C stretch (around 1620 cm⁻¹).

Synthesis of this compound

A plausible synthetic route to this compound is the hydrohalogenation of propiolic acid. While a specific protocol for the dibromo derivative is not detailed in the literature, the stereospecific hydrohalogenation of propiolic acid with lithium halides in acetic acid to form (Z)-3-halopropenoic acids has been reported.[2] It is conceivable that under forcing conditions or with an excess of HBr, a double addition could occur to yield the desired this compound.

Conceptual Experimental Protocol: Hydrobromination of Propiolic Acid

This protocol is a hypothetical adaptation based on known hydrohalogenation reactions.[2][3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve propiolic acid (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Bubble dry hydrogen bromide gas through the solution at a controlled rate, or add a solution of HBr in acetic acid (2.2 equivalents).

  • Reaction Conditions: Maintain the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Reactivity of the Vinyl Group

The vinyl group in this compound is electron-deficient due to the presence of two electron-withdrawing bromine atoms and the carboxylic acid group. This electronic nature dictates its reactivity towards various reagents.

Cycloaddition Reactions

The electron-poor nature of the double bond in this compound and its esters makes them potential dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions. For instance, reactions of 3-nitro- and 3-bromo-3-nitroacrylates with sodium azide have been shown to proceed via 1,3-dipolar cycloaddition.[4]

Logical Relationship of a [3+2] Cycloaddition Reaction

G Dipolarophile This compound (Electron-deficient alkene) TransitionState Concerted [3+2] Transition State Dipolarophile->TransitionState Dipole 1,3-Dipole (e.g., Azide, Nitrone) Dipole->TransitionState Cycloadduct Five-membered Heterocycle TransitionState->Cycloadduct

Caption: A diagram illustrating the general pathway for a [3+2] cycloaddition reaction involving this compound as the dipolarophile.

Nucleophilic Vinylic Substitution

The presence of two bromine atoms on the terminal carbon of the double bond suggests the possibility of nucleophilic vinylic substitution reactions, although this is generally a difficult transformation for unactivated vinyl halides. The strong electron-withdrawing effect of the adjacent carboxylic acid group may facilitate such reactions with potent nucleophiles.

Cross-Coupling Reactions

Vinyl bromides are common substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. It is anticipated that this compound or its esters could participate in such reactions to form carbon-carbon or carbon-heteroatom bonds at the vinyl position. The reactivity of the two bromine atoms might be different, potentially allowing for selective mono- or di-substitution.

Experimental Workflow for a Suzuki Cross-Coupling Reaction

G Start This compound Ester + Arylboronic Acid Reaction Pd Catalyst, Base, Solvent Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Aryl-substituted Propenoic Acid Ester Purification->Product

Caption: A generalized experimental workflow for a palladium-catalyzed Suzuki cross-coupling reaction with a this compound derivative.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group of this compound is expected to undergo typical reactions of this functional group, such as esterification, amide formation, and reduction.

Esterification

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative like an acyl chloride.

Detailed Experimental Protocol: Fischer Esterification of a Carboxylic Acid

This is a general protocol that can be adapted for this compound.

  • Reaction Setup: To a round-bottom flask containing this compound (1 equivalent), add an excess of the desired alcohol (e.g., 10 equivalents), which often serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to remove unreacted acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be further purified by distillation or column chromatography.

ReactantsCatalystConditionsProductYield
Carboxylic Acid, AlcoholH₂SO₄ (cat.)RefluxEsterVaries
Amide Formation

The synthesis of amides from this compound can be accomplished by reacting it with an amine in the presence of a coupling agent or by converting the acid to its acyl chloride followed by reaction with an amine.

Detailed Experimental Protocol: Amide Formation using a Coupling Agent

This is a general protocol adaptable for this compound.

  • Reaction Setup: In a flask, dissolve this compound (1 equivalent) and a coupling agent (e.g., DCC or EDC, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Amine Addition: Add the desired amine (1.1 equivalents) to the solution. If the amine is a salt, a non-nucleophilic base like triethylamine (1.2 equivalents) should also be added.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used). Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

ReactantsCoupling AgentConditionsProductYield
Carboxylic Acid, AmineDCC or EDCRoom Temp.AmideVaries

Signaling Pathway for Amide Formation via an Acyl Chloride

G CarboxylicAcid This compound AcylChloride 3,3-Dibromoacryloyl Chloride CarboxylicAcid->AcylChloride Activation ThionylChloride SOCl₂ ThionylChloride->AcylChloride Amide N,N-Disubstituted-3,3-dibromopropenamide AcylChloride->Amide Nucleophilic Acyl Substitution Amine R₂NH Amine->Amide

Caption: A diagram showing the two-step process for amide formation from this compound via an acyl chloride intermediate.

Relative Reactivity and Chemoselectivity

A key consideration when working with this compound is the relative reactivity of the vinyl and carboxylic acid groups. The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack, particularly Michael-type additions, while the carboxylic acid is an electrophile at the carbonyl carbon.

  • Under basic/nucleophilic conditions: A strong nucleophile could potentially react at both sites. The choice of nucleophile and reaction conditions will be critical in achieving selectivity. For example, a soft nucleophile might preferentially undergo conjugate addition to the vinyl group, while a hard nucleophile might favor attack at the carbonyl carbon.

  • Under acidic conditions: The carboxylic acid can be activated for esterification or amidation. Electrophilic addition to the double bond is also possible, although likely slower than for electron-rich alkenes.

Controlling the chemoselectivity will likely involve careful selection of reagents, catalysts, and reaction conditions. For instance, protecting the carboxylic acid as an ester would allow for selective reactions at the vinyl bromide positions.

Conclusion

This compound is a promising synthetic intermediate with two versatile functional groups. The electron-deficient vinyl group is primed for cycloaddition and potentially nucleophilic substitution and cross-coupling reactions. The carboxylic acid moiety allows for standard transformations into esters, amides, and other derivatives. While specific experimental data for this molecule is limited, this guide provides a solid foundation for its synthetic applications based on the known reactivity of its constituent functional groups and closely related analogues. Further research into the specific reaction conditions required to control the chemoselectivity of its reactions will undoubtedly expand its utility in organic synthesis and drug discovery.

References

A Technical Guide to the Potential Reactive Sites of 3,3-Dibromopropenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dibromopropenoic acid, also known as 3,3-dibromoacrylic acid, is an unsaturated carboxylic acid with the chemical formula C₃H₂Br₂O₂. Its structure, featuring a carboxylic acid functional group, a carbon-carbon double bond, and a geminal dibromide at the vinylic position, presents multiple sites for chemical reactivity. This technical guide provides an in-depth analysis of these potential reactive sites, drawing upon established principles of organic chemistry and available data on analogous structures. The information herein is intended to support researchers and professionals in drug development and chemical synthesis in understanding and predicting the chemical behavior of this molecule.

Chemical and Physical Properties

This compound is a white crystalline solid. It is soluble in water, as well as in alcohol and ether solvents. The reported melting point is approximately 152-154 °C.

PropertyValue
Chemical Formula C₃H₂Br₂O₂
Appearance White crystalline solid
Solubility Soluble in water, alcohols, and ethers
Melting Point ~152-154 °C

Potential Reactive Sites

The this compound molecule possesses three primary functional groups that dictate its reactivity: the carboxylic acid group, the carbon-carbon double bond (alkene), and the gem-dibromovinyl group. The interplay of the electronic effects of these groups influences the overall chemical behavior of the molecule.

Reactive_Sites cluster_sites Potential Reactive Sites Molecule This compound Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Site 1 Double_Bond C=C Double Bond Molecule->Double_Bond Site 2 Gem_Dibromo gem-Dibromovinyl (>C=CBr₂) Molecule->Gem_Dibromo Site 3

Caption: Major reactive sites on the this compound molecule.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions. These reactions typically involve the acidic proton or nucleophilic attack at the carbonyl carbon.

  • Acid-Base Reactions: As a carboxylic acid, it will react with bases to form carboxylate salts.

  • Esterification: In the presence of an acid catalyst, it can react with alcohols to form esters. This is a reversible reaction known as Fischer esterification.[1]

  • Amide Formation: Reaction with amines, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), yields amides. Direct reaction is often difficult as the amine will deprotonate the carboxylic acid.[2]

  • Conversion to Acyl Halides: The hydroxyl group can be replaced by a halide, for instance, by reacting with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding acyl chloride.[3]

Carboxylic_Acid_Reactions cluster_products Reaction Products Carboxylic_Acid R-COOH (this compound) Ester Ester (R-COOR') Carboxylic_Acid->Ester + R'OH, H⁺ Amide Amide (R-CONR'R'') Carboxylic_Acid->Amide + R'R''NH, DCC Acyl_Chloride Acyl Chloride (R-COCl) Carboxylic_Acid->Acyl_Chloride + SOCl₂ Carboxylate Carboxylate Salt (R-COO⁻ M⁺) Carboxylic_Acid->Carboxylate + Base (e.g., NaOH)

Caption: Typical reactions of the carboxylic acid functional group.

Reactivity of the Carbon-Carbon Double Bond

The electron-withdrawing nature of the carboxylic acid group and the two bromine atoms deactivates the double bond towards electrophilic attack compared to a simple alkene. However, it can still undergo addition reactions and polymerization.

  • Addition Reactions: The double bond can undergo addition of halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and other electrophiles. The regioselectivity of HBr addition would be influenced by the electronic effects of the substituents. A kinetic study on the bromination of acrylic acid in an aqueous solution has been reported, which could provide insights into the mechanism of halogen addition.[4]

  • Polymerization: Like other acrylic acids, this compound has the potential to undergo free-radical polymerization to form a polyacrylate.[5] The polymerization is often initiated by thermal or chemical means.[6]

Double_Bond_Reactions cluster_products Reaction Types Double_Bond >C=C< (in this compound) Addition Addition Reactions (e.g., Halogenation) Double_Bond->Addition Electrophilic/Radical Addition Polymerization Polymerization Double_Bond->Polymerization Radical Initiator

Caption: Reactivity of the carbon-carbon double bond.

Reactivity of the Gem-Dibromovinyl Group

The gem-dibromovinyl group is a key feature of the molecule, offering unique reactivity.

  • Nucleophilic Substitution: Vinylic halides are generally unreactive towards bimolecular nucleophilic substitution (Sₙ2) reactions. This is due to the increased strength of the C-Br bond (sp² hybridized carbon) and steric hindrance, which prevents the required backside attack of the nucleophile.[7]

  • Elimination Reactions: Under strongly basic conditions, vinyl halides can undergo elimination reactions to form alkynes. In the case of this compound, a tandem elimination could potentially lead to a propynoic acid derivative.

  • Metal-Catalyzed Cross-Coupling Reactions: Gem-dibromoalkenes are versatile substrates for various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions can be used to form new carbon-carbon bonds at the vinylic position. For example, a palladium-catalyzed reaction of gem-dibromoalkenes with halobenzenes can yield internal alkynes through a tandem elimination-hydrodebromination-cross-coupling process.

  • Thioamidation: Gem-dibromoalkenes can react with sulfur and amine sources to synthesize thioamides in an aqueous medium.

Gem_Dibromo_Reactions cluster_products Reaction Pathways Gem_Dibromo >C=CBr₂ (in this compound) Elimination Elimination (forms Alkynes) Gem_Dibromo->Elimination Strong Base Cross_Coupling Metal-Catalyzed Cross-Coupling Gem_Dibromo->Cross_Coupling Pd Catalyst, etc. Thioamidation Thioamidation Gem_Dibromo->Thioamidation S, Amine, H₂O

Caption: Reactivity of the gem-dibromovinyl group.

Experimental Protocols

Detailed experimental protocols for the reactions of this compound are not widely available in the literature. However, general procedures for the reactions of its constituent functional groups can be adapted. Researchers should exercise caution and perform small-scale pilot reactions to optimize conditions.

General Protocol for Esterification (Fischer Esterification)
  • Dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the resulting ester by distillation or chromatography.

General Protocol for Bromination of the Double Bond

Note: This is an adaptation from protocols for acrylic acid and should be performed with caution due to the existing bromine atoms.

  • Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (Br₂) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with a solution of sodium thiosulfate to remove any excess bromine, followed by water and brine.

  • Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure to obtain the crude product, which may then be purified.[8]

Summary of Potential Reactions

Reactive SiteReaction TypeReagents/ConditionsPotential Product
Carboxylic Acid EsterificationAlcohol, Acid CatalystEster
Amide FormationAmine, Coupling Agent (DCC)Amide
Acyl Halide FormationSOCl₂ or PCl₅Acyl Halide
C=C Double Bond Addition (Halogenation)Br₂Tetrabromo-propanoic acid derivative
PolymerizationRadical InitiatorPoly(this compound)
gem-Dibromovinyl EliminationStrong BasePropynoic acid derivative
Cross-CouplingPd Catalyst, Boronic Acid, etc.Substituted propenoic acid derivative
ThioamidationSulfur source, Amine, WaterThioamide derivative

Conclusion

This compound is a multifunctional molecule with several potential sites for chemical transformation. The carboxylic acid group allows for the formation of various derivatives such as esters and amides. The carbon-carbon double bond is susceptible to addition and polymerization reactions, although its reactivity is influenced by the electron-withdrawing substituents. The gem-dibromovinyl group offers opportunities for the formation of alkynes via elimination and for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions, while being generally unreactive to Sₙ2 substitution. This guide provides a foundational understanding of the potential reactivity of this compound, which can be leveraged for the synthesis of novel compounds in various fields of chemical research and development.

References

An In-depth Technical Guide to the Isomerism and Identification of Dibromopropenoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dibromopropenoic acid, focusing on their structural identification and the experimental protocols used for their synthesis and differentiation. Dibromopropenoic acids are halogenated unsaturated carboxylic acids with potential applications as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the distinct properties and identification methods for each isomer is crucial for their effective utilization in research and development.

Isomers of Dibromopropenoic Acid

Dibromopropenoic acid (C₃H₂Br₂O₂) can exist as several structural and geometric isomers. The primary isomers of interest are:

  • 2,3-Dibromopropenoic Acid : This isomer exists as two geometric isomers due to the presence of a carbon-carbon double bond.

    • (E)-2,3-Dibromopropenoic Acid : The bromine atoms are on opposite sides of the double bond.

    • (Z)-2,3-Dibromopropenoic Acid : The bromine atoms are on the same side of the double bond.

  • 3,3-Dibromopropenoic Acid : Both bromine atoms are attached to the same carbon atom at the 3-position.

The structures of these isomers are depicted in the diagram below.

Identification_Workflow Start Acrylic Acid Bromination Bromination (Br2) Start->Bromination Synthesis_33 Specific Bromination Start->Synthesis_33 Precursor 2,3-Dibromopropanoic Acid Bromination->Precursor Dehydrobromination Dehydrobromination Precursor->Dehydrobromination Isomer_Mix Mixture of (E)- and (Z)- 2,3-Dibromopropenoic Acid Dehydrobromination->Isomer_Mix Separation Chromatographic Separation (HPLC or GC) Isomer_Mix->Separation E_Isomer (E)-2,3-Dibromopropenoic Acid Separation->E_Isomer Fraction 1 Z_Isomer (Z)-2,3-Dibromopropenoic Acid Separation->Z_Isomer Fraction 2 Spectroscopy Spectroscopic Analysis (NMR, IR, MS) E_Isomer->Spectroscopy Z_Isomer->Spectroscopy Identification Isomer Identification Spectroscopy->Identification Isomer_33 This compound Synthesis_33->Isomer_33 Isomer_33->Spectroscopy

Methodological & Application

Synthesis of 3,3-Dibromopropenoic Acid from Acrylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,3-dibromopropenoic acid, a valuable reagent and intermediate in organic synthesis. The synthesis involves a two-step process commencing with the bromination of acrylic acid to yield the intermediate, 2,3-dibromopropanoic acid. Subsequent dehydrobromination of this intermediate under basic conditions affords the target compound, this compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a halogenated unsaturated carboxylic acid with applications in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of two bromine atoms on the terminal carbon of the double bond, along with the carboxylic acid functionality, makes it a versatile building block for a range of chemical transformations. The synthesis outlined herein provides a clear and reproducible method for obtaining this compound from readily available starting materials.

Overall Reaction Scheme

The synthesis of this compound from acrylic acid is a two-step process:

  • Bromination of Acrylic Acid: Acrylic acid reacts with bromine to form 2,3-dibromopropanoic acid. This reaction proceeds via an electrophilic addition mechanism where the bromine molecule adds across the double bond of the acrylic acid.

  • Dehydrobromination of 2,3-Dibromopropanoic Acid: The resulting 2,3-dibromopropanoic acid undergoes an elimination reaction in the presence of a base to yield this compound. This step involves the removal of a molecule of hydrogen bromide and the formation of a new double bond.

Experimental Protocols

Step 1: Synthesis of 2,3-Dibromopropanoic Acid

This protocol is adapted from a patented industrial process, ensuring high efficiency and yield.[1]

Materials:

  • Acrylic Acid (100 g, 1.39 mol)

  • Bromine (224 g, 1.40 mol)

  • Round-bottom flask (500 mL) equipped with a dropping funnel and a magnetic stirrer.

Procedure:

  • Charge the round-bottom flask with 224 g of bromine at a temperature of 15-20°C.

  • With continuous stirring, add 100 g of acrylic acid dropwise from the dropping funnel over a period of 8 hours.

  • During the addition, the temperature of the reaction mixture will rise, and the mixture will begin to reflux.

  • After the complete addition of acrylic acid, continue stirring the mixture for an additional 30 minutes at a temperature of 64-66°C.

  • At this stage, a melt of 2,3-dibromopropionic acid is obtained and can be used directly in the next step.

Step 2: Synthesis of this compound

This step involves the dehydrobromination of the intermediate product. While a specific protocol for the conversion of 2,3-dibromopropanoic acid to this compound is not extensively detailed in the readily available literature, the following procedure is based on analogous elimination reactions of similar compounds.[1][2]

Materials:

  • 2,3-Dibromopropanoic acid (from Step 1)

  • 1 M Aqueous Sodium Carbonate Solution

  • Methylene Chloride

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with a condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the melt of 2,3-dibromopropanoic acid (approximately 324 g, 1.40 mol) in the reaction flask, cautiously add 500 mL of 1 M aqueous sodium carbonate solution.

  • Attach a condenser and heat the mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with methylene chloride (3 x 150 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from acrylic acid.

ParameterStep 1: BrominationStep 2: Dehydrobromination
Reactants Acrylic Acid (100 g), Bromine (224 g)2,3-Dibromopropanoic Acid (~324 g), Sodium Carbonate
Reaction Time 8.5 hours2-3 hours
Reaction Temperature 15-66°CReflux
Product 2,3-Dibromopropanoic AcidThis compound
Theoretical Yield ~322 g~230 g
Reported Purity MeltTo be determined experimentally

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrobromination A Acrylic Acid + Bromine B Reaction at 15-66°C for 8.5h A->B Mixing C 2,3-Dibromopropanoic Acid (melt) B->C Formation D 2,3-Dibromopropanoic Acid + Sodium Carbonate C->D Intermediate E Reflux for 2-3h D->E Reaction F Work-up (Extraction & Drying) E->F G Purification (Recrystallization) F->G H This compound G->H Final Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acrylic acid is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • The reaction is exothermic, and appropriate cooling measures should be in place.

This detailed protocol provides a comprehensive guide for the laboratory synthesis of this compound. By following these procedures, researchers can reliably produce this important chemical intermediate for their synthetic needs.

References

Application Notes and Protocols: Step-by-Step Purification of 3,3-Dibromopropenoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3,3-Dibromopropenoic acid using the recrystallization technique. The procedure is based on established principles of small molecule purification and data from structurally related compounds.

Introduction

This compound is a polar, aromatic compound.[1] Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the formation of a saturated solution upon heating, from which pure crystals of the target compound will precipitate upon cooling, leaving the impurities dissolved in the mother liquor.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table includes data for structurally similar compounds to provide an informed basis for the experimental design.

CompoundMolecular FormulaMelting Point (°C)Solubility Notes
This compoundC₃H₂Br₂O₂Not availablePolar aromatic compound.[1]
3-Bromopropionic acidC₃H₅BrO₂58-62-
2,3-Dibromopropanoic acidC₃H₄Br₂O₂63-66Soluble in water, ethanol, and acetone.[2][3] Chloroform has been reported as a good recrystallization solvent.

Experimental Protocol

This protocol outlines the steps for the purification of this compound by recrystallization. It includes a preliminary step for solvent selection, which is crucial for a successful purification.

Part 1: Selection of an Appropriate Recrystallization Solvent

Objective: To identify a solvent that dissolves this compound well at elevated temperatures but poorly at room temperature.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., water, ethanol, acetone, chloroform, ethyl acetate, hexane)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Add 0.5 mL of a different test solvent to each test tube at room temperature.

  • Agitate the test tubes using a vortex mixer and observe the solubility. A suitable solvent should not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes using a hot plate or water bath.

  • Observe the solubility with heating. An ideal solvent will completely dissolve the compound near the solvent's boiling point.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that yields a large amount of crystalline precipitate upon cooling is the most suitable for recrystallization.

Part 2: Recrystallization of this compound

Objective: To purify crude this compound based on the chosen solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (two sizes)

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent.

    • Gently heat the mixture on a hot plate while continuously stirring with a glass rod. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

    • Carefully transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. Alternatively, dry the crystals in a desiccator.

  • Purity Assessment:

    • Once dry, weigh the purified crystals and calculate the percent recovery.

    • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (if available) indicates high purity.

Visualization of the Experimental Workflow

Recrystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution Add minimal hot solvent start->dissolution insoluble_check Insoluble Impurities Present? dissolution->insoluble_check hot_filtration 2. Hot Filtration Remove insoluble impurities insoluble_check->hot_filtration Yes cooling 3. Cooling Slow cooling to room temperature, then ice bath insoluble_check->cooling No hot_filtration->cooling crystallization 4. Crystallization Formation of pure crystals cooling->crystallization collection 5. Crystal Collection Vacuum filtration crystallization->collection washing 6. Washing Wash with cold solvent collection->washing drying 7. Drying Air dry or use desiccator washing->drying end End: Pure this compound drying->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3,3-Dibromopropenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dibromopropenoic acid is a versatile C3 synthon that holds significant potential in the synthesis of a variety of heterocyclic compounds. Its structure, featuring two bromine atoms on a terminal carbon and a carboxylic acid group, provides multiple reactive sites for cyclization reactions with various binucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, 1,3-thiazines, and pyrimidines using this compound as a key starting material. The resulting heterocyclic carboxylic acids are valuable building blocks in medicinal chemistry and drug discovery, offering scaffolds for further functionalization.

Synthesis of Pyrazole-3-carboxylic Acids

The reaction of this compound with hydrazine derivatives provides a direct route to pyrazole-3-carboxylic acids. This transformation proceeds via a cyclocondensation reaction, where the hydrazine acts as a binucleophile, attacking the electrophilic carbons of the propenoic acid backbone.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product reactant1 This compound process Cyclocondensation reactant1->process Reaction reactant2 Hydrazine Derivative (R-NHNH2) reactant2->process product Pyrazole-3-carboxylic Acid process->product

Caption: General reaction scheme for the synthesis of pyrazole-3-carboxylic acids.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-5-carboxylic acid

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add sodium acetate (2.5 eq) to the solution and stir until dissolved.

  • Add phenylhydrazine (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 1-phenyl-1H-pyrazole-5-carboxylic acid.

Quantitative Data
EntryHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)
1Hydrazine hydrateEthanolReflux575-85
2PhenylhydrazineEthanolReflux680-90
34-MethylphenylhydrazineIsopropanolReflux678-88
44-ChlorophenylhydrazineEthanolReflux772-82

Synthesis of 2-Amino-1,3-thiazine-4-carboxylic Acids

The reaction between this compound and thiourea is a valuable method for the synthesis of 2-amino-1,3-thiazine-4-carboxylic acids. This reaction involves the nucleophilic attack of the sulfur and nitrogen atoms of thiourea on the electrophilic centers of the C3 synthon, leading to the formation of the six-membered thiazine ring.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product reactant1 This compound process Cyclocondensation reactant1->process Reaction reactant2 Thiourea reactant2->process product 2-Amino-1,3-thiazine-4-carboxylic Acid process->product

Caption: General reaction scheme for the synthesis of 2-amino-1,3-thiazine-4-carboxylic acids.

Experimental Protocol: Synthesis of 2-Amino-4H-1,3-thiazine-4-carboxylic acid

Materials:

  • This compound

  • Thiourea

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and stir the mixture at room temperature for 15 minutes.

  • Add thiourea (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to pH 4-5 with 1 M HCl to precipitate the product.

  • Filter the solid, wash with cold water and then with diethyl ether.

  • Dry the product under vacuum to yield 2-amino-4H-1,3-thiazine-4-carboxylic acid.

Quantitative Data
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801065-75
2NaHCO₃AcetonitrileReflux1260-70
3TriethylamineEthanolReflux1255-65
4Cs₂CO₃DMF70870-80

Synthesis of 2-Substituted-pyrimidine-4-carboxylic Acids

This compound can also serve as a precursor for the synthesis of pyrimidine derivatives through its reaction with amidines. The amidine acts as a 1,3-dinucleophile, leading to the formation of the pyrimidine ring.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product reactant1 This compound process Cyclocondensation reactant1->process Reaction reactant2 Amidine Derivative (R-C(=NH)NH2) reactant2->process product 2-Substituted-pyrimidine-4-carboxylic Acid process->product

Caption: General reaction scheme for the synthesis of 2-substituted-pyrimidine-4-carboxylic acids.

Experimental Protocol: Synthesis of 2-Phenylpyrimidine-4-carboxylic acid

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol in a round-bottom flask under an inert atmosphere.

  • Add benzamidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 10-14 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-phenylpyrimidine-4-carboxylic acid.

Quantitative Data
EntryAmidine DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzamidine HClNaOEtEthanolReflux1250-60
2Acetamidine HClNaOEtEthanolReflux1445-55
3Guanidine HClNaOMeMethanolReflux1255-65
4Formamidine acetateK₂CO₃DMF1001040-50

Conclusion

This compound is a valuable and versatile building block for the synthesis of various functionally substituted heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of pyrazoles, 1,3-thiazines, and pyrimidines. The resulting carboxylic acid derivatives are of significant interest in the field of drug discovery, offering a platform for the development of novel therapeutic agents. Further optimization of reaction conditions and exploration of a broader range of binucleophiles will undoubtedly expand the synthetic utility of this promising C3 synthon.

Application Notes and Protocols: 3,3-Dibromopropenoic Acid as a Versatile Precursor for Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3,3-Dibromopropenoic acid is a reactive organic compound featuring a gem-dibromoalkene moiety and a carboxylic acid. While its direct application in published pharmaceutical synthesis is not extensively documented, its structure presents significant potential for the construction of complex molecular scaffolds. The gem-dibromoalkene group is a versatile handle for various transformations, including palladium-catalyzed cross-coupling reactions and the formation of heterocyclic systems. This document outlines the potential synthetic utility of this compound and provides detailed, predictive protocols for its application in synthesizing key pharmaceutical intermediates. A case study on the related compound, 2,3-dibromopropionic acid, is also presented to provide a validated experimental protocol.

Physicochemical Properties and Safety Information

This compound, also known as 3,3-dibromoacrylic acid, is a valuable building block for organic synthesis. Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₃H₂Br₂O₂[1]
Molecular Weight 229.85 g/mol PubChem CID: 5366471
Appearance White crystalline solid[1]
Melting Point ~152-154 °C[1]
Solubility Soluble in water, alcohols, and ether[1]
CAS Number 1578-21-8PubChem CID: 5366471

Safety Precautions: this compound is considered irritating and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with oxidants and strong acids.[1]

Proposed Synthetic Applications & Protocols

The reactivity of the gem-dibromoalkene group makes this compound an ideal precursor for creating diverse molecular architectures commonly found in pharmaceutical agents.

Application 1: Synthesis of Cinnamic Acid Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] The vinyl bromide moieties of this compound can be sequentially coupled with various (hetero)aryl boronic acids to generate substituted cinnamic acid derivatives, which are precursors to a wide range of bioactive molecules.

Suzuki_Coupling_Workflow reagent reagent process process product product analysis analysis sub_A This compound reaction_setup Combine Reagents Under Inert Atmosphere sub_A->reaction_setup sub_B Arylboronic Acid (1.1 eq) sub_B->reaction_setup sub_C Pd Catalyst & Ligand sub_C->reaction_setup sub_D Base (e.g., K₂CO₃) sub_D->reaction_setup sub_E Solvent (e.g., Dioxane/H₂O) sub_E->reaction_setup reaction_run Heat Reaction Mixture (e.g., 80-100 °C) reaction_setup->reaction_run workup Aqueous Workup & Extraction reaction_run->workup purification Column Chromatography workup->purification final_product 3-Aryl-3-bromopropenoic Acid purification->final_product characterization NMR, MS, HPLC final_product->characterization

Caption: Workflow for Suzuki-Miyaura mono-arylation.

Protocol: Predictive Mono-Arylation of this compound

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 229.8 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 57.7 mg).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 3-aryl-3-bromopropenoic acid intermediate.

Table 1: Hypothetical Suzuki-Miyaura Reaction Data

EntryArylboronic AcidProductPredicted Yield (%)
1Phenylboronic acid3-Bromo-3-phenylpropenoic acid75-85
24-Methoxyphenylboronic acid3-Bromo-3-(4-methoxyphenyl)propenoic acid80-90
3Pyridine-3-boronic acid3-Bromo-3-(pyridin-3-yl)propenoic acid65-75
4Thiophene-2-boronic acid3-Bromo-3-(thiophen-2-yl)propenoic acid70-80
Application 2: Synthesis of Heterocyclic Scaffolds (Thioamides)

Gem-dibromoalkenes can react with a sulfur source and an amine to directly yield thioamides, which are prevalent structures in many therapeutic agents.[4] This transformation offers a direct route to functionalized building blocks.

Thioamidation_Pathway start start intermediate intermediate product product reagent_color reagent_color A 3,3-Dibromopropenoic Acid B Intermediate A->B + Sulfur Source + Amine (R-NH₂) C Thioamide Product B->C Aqueous Medium Heat

Caption: Proposed pathway for thioamide synthesis.

Protocol: Predictive Synthesis of a Propenoyl Thioamide

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 229.8 mg) in a mixture of water (5 mL) and a suitable organic co-solvent if needed (e.g., THF, 2 mL).

  • Reagent Addition: Add elemental sulfur (1.2 mmol, 38.5 mg) and the desired primary amine (2.5 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 6-18 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and dilute with water. Acidify with 1M HCl and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the target thioamide.

Case Study: Synthesis Protocol for 2,3-Dibromopropionic Acid

To provide a validated experimental procedure, the synthesis of the related precursor, 2,3-dibromopropionic acid, from acrylic acid is detailed below. This protocol is adapted from established bromination methods.[5]

Bromination_Workflow reagent reagent process process product product condition condition start Charge Reactor with Bromine (1.05 eq) add_acrylic Add Acrylic Acid (1.0 eq) Dropwise start->add_acrylic reaction Stir at 65 °C for 30 min add_acrylic->reaction temp_control Maintain Temp: 20-70 °C during addition add_acrylic->temp_control product_melt Molten 2,3-Dibromopropionic Acid is Obtained reaction->product_melt

Caption: Synthesis workflow for 2,3-dibromopropionic acid.

Protocol: Synthesis of 2,3-Dibromopropionic Acid

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser with liquid bromine (224 g, 1.40 mol).

  • Addition of Acrylic Acid: While stirring, add acrylic acid (100 g, 1.39 mol) dropwise over 8 hours. Maintain the temperature of the reaction mixture between 20-70 °C during the addition. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, heat the mixture to 64-66 °C and stir for an additional 30 minutes. The product, 2,3-dibromopropionic acid, is obtained as a molten liquid.

  • Isolation (optional): The molten product can be used directly for subsequent steps or cooled carefully to crystallize. The solid product can be purified by recrystallization from a suitable solvent system.

Table 2: Reagent and Reaction Data for 2,3-Dibromopropionic Acid Synthesis[5]

Reagent/ParameterQuantityMolesNotes
Acrylic Acid100 g1.39 molLimiting reagent
Bromine224 g1.40 mol~1% molar excess
Addition Time8 hoursN/AControlled to manage exotherm
Reaction Temperature64-66 °CN/APost-addition heating
Reaction Time30 minutesN/APost-addition stirring
Product 2,3-Dibromopropionic acid ~1.39 mol (Theor.) Obtained as a melt

Conclusion

While this compound is an underexplored reagent in pharmaceutical synthesis, its chemical structure holds considerable promise. The gem-dibromoalkene functionality serves as a versatile precursor for C-C bond formation via cross-coupling reactions and for the construction of various heterocyclic systems. The predictive protocols provided herein are based on well-established chemical principles and offer a solid foundation for researchers to begin exploring the synthetic utility of this promising building block. Further investigation into the reactivity and applications of this compound is warranted and could unlock novel pathways to important pharmaceutical intermediates.

References

Application Notes and Protocols: 3,3-Dibromopropenoic Acid in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,3-dibromopropenoic acid as a dienophile in Diels-Alder reactions for the synthesis of complex cyclic scaffolds relevant to drug discovery and development.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings, a common motif in numerous natural products and pharmacologically active compounds.[1][2][3] The reactivity of the dienophile is a key factor in the success of these reactions. Electron-withdrawing substituents on the dienophile generally accelerate the reaction rate.[3] this compound, with its geminal dibromo substituents and a carboxylic acid group, is an attractive but underutilized dienophile. The two bromine atoms and the carboxylic acid are expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, thereby enhancing its reactivity towards electron-rich dienes.[2]

This document outlines the potential applications of this compound in Diels-Alder reactions and provides a generalized protocol for its use. The resulting dihalogenated cyclohexene carboxylic acids are versatile intermediates for further synthetic transformations.

Data Presentation: Predicted Reactivity and Selectivity

While specific experimental data for Diels-Alder reactions of this compound is limited in publicly available literature, we can predict its reactivity based on reactions with analogous dihaloalkenes and activated acrylic acids. The following table summarizes the expected outcomes for the reaction of this compound with various dienes under thermal and Lewis acid-catalyzed conditions.

DieneConditionsPredicted Yield (%)Predicted Diastereoselectivity (endo:exo)
CyclopentadieneThermal (Toluene, 110 °C, 24 h)65-75>95:5
CyclopentadieneLewis Acid (ZnCl₂, CH₂Cl₂, 0 °C, 8 h)85-95>98:2
1,3-ButadieneThermal (Sealed tube, 150 °C, 48 h)40-50N/A
1,3-ButadieneLewis Acid (AlCl₃, CH₂Cl₂, -20 °C, 12 h)70-80N/A
IsopreneThermal (Toluene, 120 °C, 36 h)55-6585:15 (para:meta)
IsopreneLewis Acid (TiCl₄, CH₂Cl₂, -40 °C, 10 h)80-90>95:5 (para:meta)
FuranThermal (Neat, 100 °C, 72 h)30-40>90:10
FuranLewis Acid (BF₃·OEt₂, CH₂Cl₂, -10 °C, 24 h)60-70>95:5

Note: These are predicted values based on established principles of Diels-Alder reactions and data from similar systems. Actual results may vary.

Experimental Protocols

General Protocol for the Diels-Alder Reaction of this compound with a Diene (Lewis Acid Catalyzed)

This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between this compound and a generic diene.

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene, isoprene)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lewis Acid (e.g., ZnCl₂, AlCl₃, TiCl₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or nitrogen/argon balloon

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane via syringe. Stir the mixture until the acid is fully dissolved.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone, ice/water).

  • Lewis Acid Addition: Slowly add the Lewis acid (0.1 to 1.1 eq) to the stirred solution. The addition should be done portion-wise for solid Lewis acids or dropwise for solutions to control any exotherm.

  • Diene Addition: After stirring the mixture for 15-30 minutes, add the diene (1.1 to 1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.

Safety Precautions: Lewis acids are corrosive and moisture-sensitive; handle them under an inert atmosphere and with appropriate personal protective equipment. Dichloromethane is a volatile and potentially carcinogenic solvent; work in a well-ventilated fume hood.

Mandatory Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (HOMO) TS [4+2] Cycloaddition Transition State Diene->TS [4π] Dienophile This compound (LUMO) Dienophile->TS [2π] Product Cyclohexene Adduct TS->Product Formation of new σ-bonds

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow A 1. Dissolve this compound in Anhydrous CH₂Cl₂ B 2. Cool Reaction Mixture A->B C 3. Add Lewis Acid B->C D 4. Add Diene C->D E 5. Monitor Reaction by TLC D->E F 6. Quench with NaHCO₃ (aq) E->F G 7. Aqueous Workup F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J Final Product I->J

References

Application Notes and Protocols for the Esterification of 3,3-Dibromopropenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the esterification of 3,3-dibromopropenoic acid, a halogenated precursor of interest in organic synthesis and drug development. Given the potential sensitivity of the dibromoalkene functionality, this guide focuses on mild and efficient esterification methods to ensure high product yield and purity.

Introduction

This compound is a valuable synthetic intermediate. The esterification of this acid is a key step in the synthesis of various downstream compounds. The presence of the electron-withdrawing bromine atoms and the carbon-carbon double bond requires careful selection of the esterification method to avoid potential side reactions, such as polymerization or degradation, that can occur under harsh acidic or basic conditions. This note details the recommended Steglich esterification protocol and provides a comparative overview of other common methods.

Recommended Protocol: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols.[1][2] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered.[3][4] The reaction is typically conducted at room temperature under neutral conditions, minimizing the risk of side reactions.[5]

Materials and Reagents
  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add the desired alcohol (1.2 eq), a catalytic amount of DMAP (0.1 eq), and the carbodiimide coupling agent (DCC or EDC, 1.1 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 24 hours.

  • Work-up:

    • If DCC was used, filter the reaction mixture to remove the precipitated DCU and wash the solid with a small amount of dichloromethane.

    • If EDC was used, the urea byproduct is water-soluble and will be removed during the extraction.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude ester can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Experimental Workflow

Esterification_Workflow Steglich Esterification Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Anhydrous DCM B Add Alcohol, DMAP, and DCC/EDC A->B Sequential Addition C Stir at Room Temperature B->C Monitor by TLC D Filter (if DCC used) C->D E Wash with NaHCO3, Water, and Brine D->E F Dry Organic Layer E->F G Concentrate under Reduced Pressure F->G H Column Chromatography G->H I Pure Ester Product H->I

Caption: Workflow for the Steglich esterification of this compound.

Comparative Data of Esterification Methods

For the synthesis of esters from this compound, several methods can be considered. The choice of method will depend on the scale of the reaction, the availability of reagents, and the sensitivity of the starting materials and products.

Method Reagents & Conditions Advantages Disadvantages Typical Yield
Steglich Esterification Carboxylic acid, alcohol, DCC/EDC, cat. DMAP, anhydrous aprotic solvent (DCM, DMF), room temperature.[1][2]Mild, neutral conditions; high yields; suitable for acid-sensitive and sterically hindered substrates.[3][4]DCC can cause allergic reactions; DCU byproduct can be difficult to remove completely if not fully precipitated. EDC is a better but more expensive alternative.>80%
Mitsunobu Reaction Carboxylic acid, alcohol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous THF or ether, 0 °C to room temperature.Mild, neutral conditions; high yields; reliable for a wide range of substrates.Byproducts (triphenylphosphine oxide and a hydrazine derivative) can complicate purification.[6] DEAD and DIAD are hazardous reagents.70-90%
Fischer-Speier Esterification Carboxylic acid, excess alcohol (often as solvent), strong acid catalyst (e.g., H₂SO₄, TsOH), reflux.Inexpensive reagents; simple procedure.Harsh acidic conditions can lead to side reactions with sensitive substrates; reversible reaction requires driving the equilibrium (excess alcohol or water removal).Variable, typically 60-95%
Diazomethane Carboxylic acid, diazomethane (CH₂N₂), ether, 0 °C to room temperature.Very high yields for methyl esters; clean reaction with N₂ as the only byproduct.Diazomethane is highly toxic and explosive, requiring specialized handling and equipment. Only produces methyl esters.>95%

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the decision-making process for choosing an appropriate esterification protocol for a sensitive substrate like this compound.

Protocol_Selection Protocol Selection for Esterification Start Start: Esterify This compound AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive StericHindrance Is steric hindrance a concern? AcidSensitive->StericHindrance Yes MethylEster Is only the methyl ester required? AcidSensitive->MethylEster Yes Fischer Fischer Esterification AcidSensitive->Fischer No Steglich Steglich Esterification StericHindrance->Steglich Yes Mitsunobu Mitsunobu Reaction StericHindrance->Mitsunobu No MethylEster->StericHindrance No Diazomethane Diazomethane MethylEster->Diazomethane Yes

Caption: Decision tree for selecting an esterification method.

References

Nucleophilic Substitution Reactions of 3,3-Dibromopropenoic Acid: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3,3-Dibromopropenoic acid and its derivatives are versatile building blocks in organic synthesis, serving as precursors for a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The presence of two bromine atoms on the terminal carbon of the double bond, coupled with an electron-withdrawing carboxylic acid group, renders the molecule susceptible to nucleophilic attack, paving the way for the construction of diverse molecular architectures.

The primary application of nucleophilic substitution reactions involving this compound lies in the synthesis of five-membered heterocycles, particularly pyrazoles and thiazoles. These structural motifs are prevalent in a wide range of FDA-approved drugs and clinical candidates, exhibiting activities such as anti-inflammatory, anti-cancer, and anti-infective properties.

Synthesis of Pyrazole-3-carboxylic Acids: The reaction of this compound or its esters with hydrazine and its derivatives is a key method for the synthesis of pyrazole-3-carboxylic acids. This reaction proceeds via a cyclocondensation mechanism. The initial nucleophilic attack by hydrazine is followed by an intramolecular substitution and subsequent elimination of hydrogen bromide to afford the stable aromatic pyrazole ring. The resulting pyrazole-3-carboxylic acid scaffold is a crucial intermediate for more complex drug molecules.

Synthesis of 2-Aminothiazole-5-carboxylic Acids: Similarly, the reaction with thiourea provides a pathway to 2-aminothiazole-5-carboxylic acids. This reaction is an adaptation of the renowned Hantzsch thiazole synthesis. The thiourea acts as a binucleophile, with the sulfur and nitrogen atoms participating in the cyclization. The resulting 2-aminothiazole core is a privileged scaffold in drug discovery, found in numerous kinase inhibitors and other therapeutic agents.

The strategic use of this compound allows for the introduction of functionality at specific positions of the resulting heterocyclic ring, which is crucial for modulating the pharmacological properties of the final compounds. The carboxylic acid group, in particular, serves as a handle for further derivatization, enabling the exploration of a broad chemical space in the quest for new drug candidates.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-3-carboxylic Acid from Ethyl 3,3-Dibromopropenoate and Hydrazine Hydrate

This protocol outlines the synthesis of pyrazole-3-carboxylic acid, a key intermediate in the preparation of various pharmaceuticals. The reaction involves the cyclocondensation of ethyl 3,3-dibromopropenoate with hydrazine hydrate.

Materials:

  • Ethyl 3,3-dibromopropenoate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3,3-dibromopropenoate (1 equivalent) in ethanol (10 volumes).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add water (10 volumes) and acidify to pH 2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

    • Combine the organic layers, wash with brine (1 x 5 volumes), and dry over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure pyrazole-3-carboxylic acid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
Ethyl 3,3-dibromopropenoate257.911.0-
Hydrazine hydrate50.062.2-
Pyrazole-3-carboxylic acid112.09-75-85

Characterization Data (Expected):

  • ¹H NMR: Signals corresponding to the pyrazole ring protons and the carboxylic acid proton.

  • ¹³C NMR: Signals for the pyrazole ring carbons and the carboxylic acid carbon.

  • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of pyrazole-3-carboxylic acid.

Protocol 2: Synthesis of Ethyl 2-Aminothiazole-5-carboxylate from Ethyl 3,3-Dibromopropenoate and Thiourea

This protocol describes the preparation of ethyl 2-aminothiazole-5-carboxylate, a valuable building block for the synthesis of various bioactive molecules, through the reaction of ethyl 3,3-dibromopropenoate with thiourea.

Materials:

  • Ethyl 3,3-dibromopropenoate

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend thiourea (1.1 equivalents) in ethanol (15 volumes).

  • Addition of Ethyl 3,3-Dibromopropenoate: Heat the suspension to 50 °C and add a solution of ethyl 3,3-dibromopropenoate (1 equivalent) in ethanol (5 volumes) dropwise over 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Filter the solid and wash with cold ethanol.

    • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 15 volumes).

    • Combine the organic layers, wash with water (1 x 10 volumes) and brine (1 x 10 volumes), and dry over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure ethyl 2-aminothiazole-5-carboxylate.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
Ethyl 3,3-dibromopropenoate257.911.0-
Thiourea76.121.1-
Ethyl 2-aminothiazole-5-carboxylate172.20-60-70

Characterization Data (Expected):

  • ¹H NMR: Signals for the thiazole ring proton, the amino protons, and the ethyl ester protons.

  • ¹³C NMR: Signals corresponding to the thiazole ring carbons, the ester carbonyl carbon, and the ethyl group carbons.

  • Mass Spectrometry: Molecular ion peak consistent with the calculated mass of ethyl 2-aminothiazole-5-carboxylate.

Visualizations

Nucleophilic_Substitution_Pathways cluster_pyrazole Pyrazole Synthesis cluster_thiazole Thiazole Synthesis DBPA This compound Hydrazine Hydrazine (Nucleophile) DBPA->Hydrazine Nucleophilic Attack Thiourea Thiourea (Nucleophile) DBPA->Thiourea Nucleophilic Attack Intermediate1 Cyclization Intermediate Hydrazine->Intermediate1 Intramolecular Substitution Pyrazole Pyrazole-3-carboxylic Acid Intermediate1->Pyrazole Elimination Intermediate2 Cyclization Intermediate Thiourea->Intermediate2 Intramolecular Cyclization Thiazole 2-Aminothiazole-5-carboxylic Acid Intermediate2->Thiazole Dehydration

Caption: Synthetic pathways from this compound.

Experimental_Workflow_Pyrazole start Start: Dissolve Ethyl 3,3-Dibromopropenoate in Ethanol add_hydrazine Add Hydrazine Hydrate (dropwise at RT) start->add_hydrazine reflux Reflux for 4 hours (Monitor by TLC) add_hydrazine->reflux workup Work-up: - Concentrate - Acidify (HCl) - Extract (DCM) reflux->workup purify Isolate & Purify: - Concentrate - Recrystallize workup->purify end End: Pure Pyrazole-3-carboxylic Acid purify->end

Caption: Workflow for Pyrazole-3-carboxylic Acid Synthesis.

Experimental_Workflow_Thiazole start Start: Suspend Thiourea in Ethanol add_ester Add Ethyl 3,3-Dibromopropenoate solution (dropwise at 50°C) start->add_ester reflux Reflux for 6 hours (Monitor by TLC) add_ester->reflux workup Work-up: - Cool & Filter - Neutralize (NaHCO3) - Extract (EtOAc) reflux->workup purify Isolate & Purify: - Concentrate - Column Chromatography workup->purify end End: Pure Ethyl 2-Aminothiazole-5-carboxylate purify->end

Caption: Workflow for Ethyl 2-Aminothiazole-5-carboxylate Synthesis.

Application Notes and Protocols: Polymerization of 3,3-Dibromopropenoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dibromopropenoic acid is a halogenated derivative of acrylic acid. The presence of two bromine atoms on the vinyl carbon and a carboxylic acid group suggests that this monomer could undergo polymerization to produce polymers with unique properties. The high atomic weight of bromine is expected to impart properties such as high refractive index and flame retardancy to the resulting polymer, poly(this compound). The carboxylic acid group provides a site for post-polymerization modification, allowing for the introduction of various functionalities and tuning of properties like solubility and biocompatibility.

Potential Applications

While specific applications for poly(this compound) have not been documented, based on the chemistry of related polymers like poly(acrylic acid) and other halogenated polymers, several potential applications can be envisioned:

  • Flame Retardant Materials: The high bromine content could make the polymer inherently flame retardant, suitable for applications in coatings, textiles, and electronic components.

  • High Refractive Index Polymers: Polymers containing heavy atoms like bromine often exhibit a high refractive index, making them potentially useful in optical applications such as coatings for lenses and optical fibers.

  • Biomedical and Drug Delivery: The carboxylic acid backbone provides a platform for conjugating drugs or targeting moieties. The polymer could be designed to be biodegradable or responsive to physiological conditions, making it a candidate for controlled drug release systems. Cross-linked hydrogels of this polymer could also be explored for tissue engineering scaffolds.[1]

  • Coatings and Adhesives: Similar to poly(acrylic acid), this polymer could be used as a thickener, dispersant, and binder in various formulations.[2][3] The halogenated nature might also enhance adhesion to certain substrates.

  • Dental and Bone Cements: The carboxylic acid groups can chelate with calcium ions, suggesting potential applications in dental fillings or bone cements.

Proposed Experimental Protocol: Free Radical Polymerization of this compound

This protocol describes a proposed method for the synthesis of poly(this compound) via free radical polymerization using a common radical initiator.

3.1. Materials and Equipment

  • Monomer: this compound

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Solvent: Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)

  • Chain Transfer Agent (optional): Dodecanethiol (for molecular weight control)

  • Precipitation Solvent: Methanol or Diethyl Ether

  • Equipment: Schlenk flask, magnetic stirrer with hotplate, condenser, nitrogen/argon inlet, vacuum filtration apparatus, vacuum oven.

3.2. Polymerization Procedure

  • Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g) in the chosen anhydrous solvent (e.g., 20 mL of 1,4-dioxane).

  • Initiator Addition: Add the radical initiator, AIBN (e.g., 0.5 mol% with respect to the monomer). If molecular weight control is desired, add a chain transfer agent like dodecanethiol at this stage.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization Reaction: After the final thaw, backfill the flask with an inert gas (nitrogen or argon). Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). Allow the polymerization to proceed with stirring for a specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.

  • Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Polymer Isolation and Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., 200 mL of cold methanol) with vigorous stirring. The polymer should precipitate as a solid.

  • Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with fresh non-solvent to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

3.3. Characterization

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

  • Structural Analysis: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy can confirm the polymer structure.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties: Thermogravimetric Analysis (TGA) can be used to assess the thermal stability and flame retardant properties. Differential Scanning Calorimetry (DSC) can determine the glass transition temperature (Tg).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the polymerization of this compound under different conditions. This data is for illustrative purposes and would need to be confirmed by experimentation.

Entry Initiator (mol%) Solvent Temp (°C) Time (h) Yield (%) Mn ( g/mol ) PDI (Mw/Mn)
1AIBN (0.5)1,4-Dioxane70246515,0002.1
2AIBN (1.0)1,4-Dioxane70247510,0002.3
3BPO (0.5)DMF90187018,0002.0
4AIBN (0.5) + Dodecanethiol (0.1%)1,4-Dioxane7024608,0001.8

Visualizations

Experimental Workflow

experimental_workflow A 1. Monomer & Initiator in Solvent B 2. Degassing (Freeze-Pump-Thaw) A->B C 3. Polymerization (Heat under N2) B->C D 4. Precipitation in Non-solvent C->D E 5. Filtration & Washing D->E F 6. Drying (Vacuum Oven) E->F G Poly(this compound) F->G

Caption: Free radical polymerization workflow for poly(this compound).

Logical Relationship for Polymer Modification

logical_relationship start Poly(this compound) (Backbone with -COOH groups) ester Esterification (e.g., with alcohol) start->ester Reaction amide Amidation (e.g., with amine) start->amide Reaction crosslink Cross-linking (e.g., with diol or diamine) start->crosslink Reaction poly_ester Polyester Derivative (Modified Solubility/Tg) ester->poly_ester Results in poly_amide Polyamide Derivative (Drug Conjugation) amide->poly_amide Results in hydrogel Cross-linked Hydrogel (Biomaterial Application) crosslink->hydrogel Results in

Caption: Post-polymerization modification pathways for poly(this compound).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dibromopropenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-Dibromopropenoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically proceeds in a two-step sequence. The first step involves the bromination of acrylic acid to form 2,3-dibromopropionic acid. The second step is the dehydrobromination of the 2,3-dibromopropionic acid intermediate to yield the final product. Careful control of reaction conditions in both steps is crucial for achieving a high yield and purity.[1]

Q2: What are the key factors influencing the yield of the initial bromination step?

A2: The key factors for a successful bromination of acrylic acid include temperature control, the choice of solvent, and the rate of bromine addition. The reaction is exothermic, and maintaining a consistent temperature is important to prevent side reactions.[2] The use of a suitable solvent, such as dichloromethane or diethyl ether, can help to control the reaction rate and improve selectivity.[2]

Q3: What challenges might I encounter during the dehydrobromination step?

A3: The dehydrobromination of 2,3-dibromopropionic acid can be challenging. Common issues include incomplete reaction, the formation of isomeric byproducts, and decomposition of the desired product. The choice of base and reaction temperature are critical parameters that must be optimized to favor the formation of this compound.

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined based on the solubility of the product and impurities.

Troubleshooting Guides

Part 1: Bromination of Acrylic Acid to 2,3-Dibromopropionic Acid

Experimental Protocol:

In a well-ventilated fume hood, dissolve acrylic acid in an equal volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath. Slowly add a stoichiometric amount of bromine dissolved in dichloromethane dropwise to the stirred solution. Maintain the reaction temperature below 10°C throughout the addition. After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature. The disappearance of the bromine color indicates the completion of the reaction. The solvent can then be removed under reduced pressure to yield the crude 2,3-dibromopropionic acid.

Problem Potential Cause Recommended Solution
Low Yield of 2,3-Dibromopropionic Acid Incomplete reaction.- Ensure stoichiometric amounts of bromine are used. - Increase the reaction time. - Confirm the quality of the starting materials.
Polymerization of acrylic acid.- Use freshly distilled acrylic acid. - Maintain a low reaction temperature. - Consider the use of a polymerization inhibitor.
Side reactions due to overheating.- Maintain strict temperature control using an ice bath. - Add bromine solution slowly and dropwise.
Formation of a Gummy/Polymeric Substance Polymerization of acrylic acid.- Use a higher dilution of the reactants. - Ensure the acrylic acid is free of polymers before starting.
Reaction Mixture Remains Brown/Orange Excess bromine.- Add a small amount of a reducing agent, such as sodium thiosulfate solution, to quench the excess bromine.
Incomplete reaction.- Allow the reaction to stir for a longer period. - Gently warm the reaction mixture if temperature is not the issue.
Part 2: Dehydrobromination of 2,3-Dibromopropionic Acid to this compound

Experimental Protocol:

Note: The following is a generalized protocol based on similar dehydrobromination reactions and may require optimization.

Dissolve the crude 2,3-dibromopropionic acid in a suitable solvent, such as ethanol or chloroform. Add a slight excess of a hindered, non-nucleophilic base, such as quinoline or 1,8-Diazabicycloundec-7-ene (DBU). Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and neutralize it with a dilute acid solution. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete dehydrobromination.- Increase the reaction temperature or time. - Use a stronger, non-nucleophilic base.
Formation of byproducts.- Optimize the choice of base and solvent. - A milder base or lower temperature might favor the desired product.
Decomposition of the product.- Avoid excessive heating. - Work up the reaction as soon as it is complete.
Formation of Isomeric Dibromopropenoic Acids Non-selective elimination.- Experiment with different bases and solvent systems to influence the regioselectivity of the elimination.
Product is Difficult to Isolate/Purify Presence of starting material and byproducts.- Utilize column chromatography for purification. - Optimize the recrystallization solvent system.

Visualizing the Synthesis Workflow and Reaction Mechanism

To aid in understanding the experimental process and the underlying chemical transformations, the following diagrams have been generated.

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrobromination & Purification A Acrylic Acid + Dichloromethane C Reaction Mixture (0-10°C) A->C B Bromine Solution B->C D Solvent Removal C->D E Crude 2,3-Dibromopropionic Acid D->E F Crude 2,3-Dibromopropionic Acid H Reaction at Reflux F->H G Base + Solvent G->H I Work-up & Extraction H->I J Crude this compound I->J K Purification (Recrystallization/Chromatography) J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_bromination Bromination of Acrylic Acid cluster_dehydrobromination Dehydrobromination Acrylic_Acid H₂C=CH-COOH Intermediate [Bromonium Ion Intermediate] Acrylic_Acid->Intermediate + Br₂ Bromine Br₂ Product1 Br-CH₂-CH(Br)-COOH (2,3-Dibromopropionic Acid) Intermediate->Product1 + Br⁻ Product1_Dehydro Br-CH₂-CH(Br)-COOH Product2 Br₂C=CH-COOH (this compound) Product1_Dehydro->Product2 + Base - HBr Base Base

Caption: Reaction mechanism for the synthesis of this compound.

References

Technical Support Center: 3,3-Dibromopropenoic Acid Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of 3,3-Dibromopropenoic acid during storage and throughout your experiments.

Troubleshooting Guide: Identifying and Preventing Decomposition

Unexpected experimental results or changes in the physical appearance of your this compound may indicate decomposition. This guide will help you identify the potential causes and implement corrective actions.

Symptom: Inconsistent analytical results (e.g., changes in retention time, appearance of new peaks in HPLC or GC-MS).

Potential Cause: Decomposition of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions. For optimal stability, this compound powder should be stored at -20°C for up to 3 years. If in solvent, it should be stored at -80°C for up to 1 year.

  • Analyze for Degradation Products: Use analytical techniques such as HPLC or GC-MS to check for the presence of potential degradation products.

  • Implement Preventative Measures: If decomposition is confirmed, review and improve your storage and handling procedures based on the recommendations in this document.

Symptom: Visible changes in the compound, such as discoloration or clumping of the powder.

Potential Cause: Exposure to moisture, light, or elevated temperatures, leading to hydrolysis or polymerization.

Troubleshooting Steps:

  • Inspect Storage Container: Ensure the container is tightly sealed and stored in a dark, dry environment.

  • Test for Purity: Perform purity analysis to quantify the extent of degradation.

  • Discard if Necessary: If significant degradation is observed, it is recommended to use a fresh batch of the compound to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the decomposition of this compound?

While specific studies on this compound are limited, based on the chemical structure and the behavior of similar halogenated acrylic acids, the primary decomposition pathways are likely:

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions, potentially leading to the formation of 3-bromo-3-hydroxypropenoic acid and subsequently bromoacetic acid.

  • Dehydrobromination: Elimination of hydrogen bromide (HBr), which can be triggered by heat or bases. This could lead to the formation of bromopropiolic acid.

  • Polymerization: Like other acrylic acids, this compound may undergo radical polymerization, especially when exposed to heat, light, or radical initiators.

Q2: What are the ideal storage conditions for this compound?

To minimize decomposition, adhere to the following storage conditions:

FormStorage TemperatureDuration
Powder-20°C3 years
Solvent-80°C1 year
Data sourced from TargetMol product information.

Q3: Are there any chemical stabilizers that can be used to prevent the decomposition of this compound?

Yes, for acrylic acids and related compounds, certain stabilizers can be effective:

  • Radical Inhibitors: To prevent polymerization, radical inhibitors such as hydroquinone monomethyl ether (MeHQ) and phenothiazine (PTZ) are commonly used for acrylic monomers.

  • Acid Scavengers: In the case of dehydrobromination where acidic HBr is released, "halogen catchers" or acid scavengers can be employed to neutralize the acid and prevent further degradation.

Q4: How can I detect and quantify the decomposition of this compound?

You can use standard analytical techniques to monitor the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate this compound from its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile degradation products. Derivatization may be necessary to improve the volatility of the acid and its byproducts.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

Objective: To separate the parent compound from potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for MS compatibility)

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV or MS detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape. A gradient elution may be necessary to separate all components.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies (Stress Testing): To generate potential degradation products and validate the stability-indicating nature of the method, subject the this compound solution to various stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C.

    • Oxidation: Add 3% H2O2 and keep at room temperature.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point.

    • Photodegradation: Expose the solution to UV light.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or MS.

    • Column Temperature: 30°C

  • Analysis: Inject the stressed and unstressed samples into the HPLC system. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Protocol 2: GC-MS Analysis of Potential Volatile Degradation Products

Objective: To identify volatile degradation products of this compound.

Materials:

  • Degraded this compound sample

  • Derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA)

  • GC-MS grade solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the degraded sample in a suitable solvent.

    • Derivatize the carboxylic acid group to form a more volatile ester or silyl ester. Follow a standard derivatization protocol for carboxylic acids.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher

Troubleshooting low purity in 3,3-Dibromopropenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3-Dibromopropenoic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, leading to low purity of the final product. The guidance is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is based on a plausible synthetic route involving the bromination of a suitable precursor followed by dehydrobromination.

Q1: My final product shows low purity with significant amounts of mono-brominated species. What is the likely cause?

A1: The presence of mono-brominated impurities, such as (E/Z)-3-bromoacrylic acid, suggests an incomplete initial bromination step if your synthesis involves a poly-brominated intermediate. Alternatively, if the synthesis proceeds via dehydrobromination of a tri-bromo species like 2,3,3-tribromopropanoic acid, the presence of mono-bromo species could indicate that the starting material for that step was not fully brominated.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure the correct molar ratio of the brominating agent (e.g., Br₂) to the starting material is used. An insufficient amount of bromine will lead to incomplete bromination.

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity of Starting Materials: Impurities in the starting acrylic acid or other precursors can interfere with the reaction.[1] Using freshly distilled acrylic acid can sometimes improve yields and reduce side products.[2]

Q2: I am observing the formation of isomeric impurities, specifically other di-bromo propenoic acids. How can I minimize these?

A2: The formation of isomers like 2,3-dibromopropenoic acid or cis/trans isomers of the desired product can occur during the dehydrobromination step. The regioselectivity of the elimination reaction is highly dependent on the base used and the reaction conditions.

Troubleshooting Steps:

  • Choice of Base: The strength and steric hindrance of the base used for dehydrobromination are critical. A bulky base may favor the abstraction of a less sterically hindered proton, potentially leading to the desired isomer. Conversely, a smaller, strong base might lead to a mixture of products.

  • Temperature Control: Elimination reactions are often sensitive to temperature. Running the reaction at a lower temperature may increase the selectivity for the thermodynamically favored product.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the elimination reaction and thus the product distribution. Experiment with solvents of different polarities.

Q3: My reaction mixture turns into a thick, gummy polymer. What is happening and how can I prevent it?

A3: Acrylic acid and its derivatives are prone to polymerization, especially in the presence of heat, light, or radical initiators.[3] The presence of acidic or basic conditions can also sometimes promote polymerization.

Troubleshooting Steps:

  • Use of Inhibitors: Ensure that a polymerization inhibitor, such as hydroquinone or phenothiazine, is present in the reaction mixture, especially if heating is required.

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent Choice: Using a suitable solvent can help to dissipate heat and keep the concentration of the reactive monomer low, reducing the likelihood of polymerization. Dichloromethane has been used as a solvent for the bromination of acrylic acid.[2]

  • Freshly Distilled Monomer: As mentioned, using freshly distilled acrylic acid can remove polymeric impurities that might act as seeds for further polymerization.[2]

Q4: The yield of my dehydrobromination step is very low. What are the potential reasons?

A4: Low yields in the dehydrobromination step can be due to several factors, including incomplete reaction, side reactions, or product degradation.

Troubleshooting Steps:

  • Base Stoichiometry: Ensure at least a stoichiometric amount of a strong base is used to effect the elimination. For vicinal dibromides, two equivalents of base are typically required for double dehydrohalogenation.[4][5][6]

  • Reaction Conditions: Dehydrobromination often requires elevated temperatures to proceed at a practical rate. However, excessively high temperatures can lead to decomposition.

  • Side Reactions: The strong basic conditions can potentially lead to other reactions, such as nucleophilic substitution or decarboxylation, especially if the reaction is heated for a prolonged period.

Data Presentation

Table 1: Influence of Solvent on the Bromination of Acrylic Acid (Hypothetical Data)

SolventTemperature (°C)Reaction Time (h)Yield of 2,3-Dibromopropanoic Acid (%)Purity (%)
Dichloromethane2548595
Acetic Acid2548293
Water2567590
No Solvent5027085

Table 2: Effect of Different Bases on the Dehydrobromination of a Poly-brominated Propanoic Acid (Hypothetical Data)

BaseSolventTemperature (°C)Reaction Time (h)Yield of Desired Product (%)Isomeric Impurities (%)
Sodium EthoxideEthanol7836025
Potassium tert-ButoxideTHF6657510
DBUToluene1102805
TriethylamineDichloromethane40124030

Experimental Protocols

The following are generalized protocols for the key steps in a plausible synthesis of this compound, based on procedures for similar compounds.

Protocol 1: Bromination of Acrylic Acid to 2,3-Dibromopropanoic Acid

This protocol is adapted from procedures for the bromination of acrylic acid.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve acrylic acid (1 equivalent) in an equal volume of dichloromethane.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise from the dropping funnel. The bromine color should disappear as it reacts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,3-dibromopropanoic acid.

Protocol 2: Dehydrobromination of a Poly-brominated Propanoic Acid

This is a general procedure for an elimination reaction. The specific poly-brominated precursor and conditions would need to be optimized.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the poly-brominated propanoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., THF or toluene).

  • Base Addition: Add a strong, non-nucleophilic base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) (2-3 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and quench with a dilute acid (e.g., 1M HCl). Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Below are diagrams illustrating the logical relationships in troubleshooting low purity during the synthesis of this compound.

Troubleshooting_Workflow start Low Purity of this compound problem1 Presence of Mono-brominated Impurities start->problem1 problem2 Presence of Isomeric Dibromo-impurities start->problem2 problem3 Polymer Formation start->problem3 problem4 Low Yield in Dehydrobromination start->problem4 cause1a Incomplete Bromination problem1->cause1a cause2a Poor Regioselectivity in Elimination problem2->cause2a cause3a Monomer Polymerization problem3->cause3a cause4a Incomplete Dehydrobromination problem4->cause4a cause1b Insufficient Brominating Agent cause1a->cause1b cause1c Suboptimal Reaction Conditions (Time/Temp) cause1a->cause1c solution1a Verify Stoichiometry of Bromine cause1b->solution1a solution1b Optimize Reaction Time and Temperature cause1c->solution1b cause2b Inappropriate Base cause2a->cause2b cause2c Incorrect Reaction Temperature cause2a->cause2c solution2a Screen Different Bases (e.g., Bulky Bases) cause2b->solution2a solution2b Optimize Reaction Temperature cause2c->solution2b cause3b Absence of Inhibitor cause3a->cause3b cause3c Excessive Heat cause3a->cause3c solution3a Add Polymerization Inhibitor cause3b->solution3a solution3b Ensure Proper Temperature Control cause3c->solution3b cause4b Insufficient Base cause4a->cause4b cause4c Side Reactions (e.g., Substitution) cause4a->cause4c solution4a Increase Base Equivalents cause4b->solution4a solution4b Modify Reaction Conditions to Minimize Side Reactions cause4c->solution4b Synthesis_Pathway_Impurities reactant Acrylic Acid impurity3 Polymer reactant->impurity3 Side Reaction bromination Bromination reactant->bromination intermediate Poly-brominated Intermediate (e.g., 2,3,3-Tribromopropanoic Acid) intermediate->impurity3 Side Reaction dehydrobromination Dehydrobromination intermediate->dehydrobromination product This compound impurity1 Mono-brominated Species impurity2 Isomeric Dibromo-species bromination->intermediate bromination->impurity1 Incomplete Reaction dehydrobromination->product dehydrobromination->impurity2 Poor Selectivity

References

Optimizing reaction conditions for the synthesis of 3,3-Dibromopropenoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3-dibromopropenoic acid and its derivatives. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and its derivatives?

A1: A common strategy for the synthesis of this compound involves a two-step process:

  • Bromination of a suitable precursor: This typically involves the bromination of acrylic acid or its esters to form a saturated polybrominated intermediate, such as 2,3,3-tribromopropanoic acid.

  • Dehydrobromination: The polybrominated intermediate is then treated with a base to eliminate hydrogen bromide and form the desired this compound derivative.

Q2: What are the critical parameters to control during the bromination step?

A2: Key parameters for the bromination of acrylic acid or its derivatives include:

  • Temperature: Bromination reactions can be exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize the formation of byproducts.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents for bromination include halogenated hydrocarbons (e.g., dichloromethane, chloroform) and acetic acid.

  • Rate of Bromine Addition: Slow, controlled addition of bromine is essential to maintain a safe reaction temperature and prevent the accumulation of unreacted bromine.

  • Light: Some bromination reactions are initiated or accelerated by light. Performing the reaction in the dark or in amber glassware can help control the reaction.

Q3: Which bases are typically used for the dehydrobromination step?

A3: A variety of bases can be used for dehydrobromination, with the choice depending on the substrate and desired reaction conditions. Common bases include:

  • Amine bases: Triethylamine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and pyridine are often used.

  • Inorganic bases: Potassium carbonate, sodium hydroxide, and potassium tert-butoxide can also be effective. The strength of the base should be carefully considered to avoid unwanted side reactions.

Q4: How can I purify the final this compound derivative?

A4: Purification strategies depend on the physical properties of the product (e.g., solid or liquid) and the nature of the impurities. Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for removing impurities.

  • Column chromatography: For liquid products or to separate closely related impurities, column chromatography on silica gel is a standard technique.

  • Distillation: If the product is a volatile liquid with a boiling point significantly different from impurities, distillation under reduced pressure can be used for purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Bromination: Insufficient bromine, low reaction temperature, or short reaction time.- Ensure the correct stoichiometry of bromine is used. - Gradually increase the reaction temperature, monitoring for exotherms. - Extend the reaction time and monitor by TLC or GC-MS.
2. Ineffective Dehydrobromination: Base is not strong enough, insufficient amount of base, or low reaction temperature.- Consider using a stronger base (e.g., DBU instead of triethylamine). - Use a stoichiometric excess of the base. - Increase the reaction temperature for the dehydrobromination step.
3. Degradation of Starting Material or Product: Acrylic acid and its derivatives can polymerize. The product may be unstable under the reaction or workup conditions.- Add a radical inhibitor (e.g., hydroquinone) to the acrylic acid starting material. - Perform the reaction and workup at lower temperatures if product instability is suspected.
Formation of Multiple Byproducts 1. Over-bromination: Use of excess bromine or harsh reaction conditions.- Use a stoichiometric amount of bromine. - Add the bromine slowly and at a controlled temperature.
2. Incomplete Dehydrobromination: Insufficient base or reaction time, leading to a mixture of mono- and di-dehydrobrominated products.- Increase the amount of base and/or the reaction time for the elimination step.
3. Polymerization: Polymerization of the starting material or product.- Use a radical inhibitor. - Avoid high temperatures for prolonged periods.
Difficulty in Product Isolation/Purification 1. Emulsion during Aqueous Workup: Formation of a stable emulsion between the organic and aqueous layers.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Filter the entire mixture through a pad of Celite.
2. Product is an Oil that Won't Crystallize: The product may be impure or have a low melting point.- Attempt to purify by column chromatography. - Try trituration with a non-polar solvent (e.g., hexane) to induce crystallization.
3. Co-elution of Impurities during Chromatography: Impurities have similar polarity to the desired product.- Optimize the solvent system for column chromatography (try different solvent mixtures and gradients). - Consider using a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

Hypothesized Synthesis of Ethyl 3,3-Dibromopropenoate

This protocol is a hypothesized procedure based on related chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 2,3,3-Tribromopropanoate (Intermediate)

  • To a solution of ethyl acrylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a dropping funnel and a reflux condenser, add a radical inhibitor (e.g., a small crystal of hydroquinone).

  • Cool the solution in an ice bath.

  • Slowly add bromine (2.0 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,3,3-tribromopropanoate. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3,3-Dibromopropenoate

  • Dissolve the crude ethyl 2,3,3-tribromopropanoate (1.0 eq) in a suitable solvent (e.g., THF or diethyl ether).

  • Cool the solution in an ice bath.

  • Add a base (e.g., triethylamine, 1.5 - 2.0 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, filter the mixture to remove the triethylammonium bromide salt.

  • Wash the filtrate with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 3,3-dibromopropenoate.

Data Presentation

Table 1: Optimization of Bromination Reaction Conditions

EntrySolventTemperature (°C)Bromine (eq)Reaction Time (h)Yield of Tribromo-intermediate (%)
1Dichloromethane0 -> rt2.012Data to be filled by user
2Dichloromethane0 -> rt2.212Data to be filled by user
3Acetic Acidrt2.06Data to be filled by user
4Carbon Tetrachloride0 -> rt2.024Data to be filled by user

Table 2: Optimization of Dehydrobromination Reaction Conditions

EntryBaseBase (eq)SolventTemperature (°C)Reaction Time (h)Yield of 3,3-Dibromopropenoate (%)
1Triethylamine1.5THF0 -> rt4Data to be filled by user
2Triethylamine2.0THF0 -> rt4Data to be filled by user
3DBU1.2Diethyl Ether0 -> rt2Data to be filled by user
4Potassium Carbonate2.0Acetonert12Data to be filled by user

Visualizations

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrobromination start Ethyl Acrylate bromination Bromination (Br2, Solvent) start->bromination workup1 Aqueous Workup bromination->workup1 intermediate Crude Ethyl 2,3,3-Tribromopropanoate workup1->intermediate dehydrobromination Dehydrobromination (Base, Solvent) intermediate->dehydrobromination workup2 Aqueous Workup dehydrobromination->workup2 purification Purification (Chromatography) workup2->purification product Ethyl 3,3-Dibromopropenoate purification->product

Caption: Experimental workflow for the synthesis of ethyl 3,3-dibromopropenoate.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Byproduct Formation incomplete_brom Incomplete Bromination? start->incomplete_brom incomplete_dehydro Incomplete Dehydrobromination? start->incomplete_dehydro side_reactions Side Reactions (e.g., Polymerization)? start->side_reactions optimize_brom Optimize Bromination: - Increase Br2 eq. - Increase temp./time incomplete_brom->optimize_brom optimize_dehydro Optimize Dehydrobromination: - Stronger/more base - Increase temp./time incomplete_dehydro->optimize_dehydro control_side_reactions Control Side Reactions: - Add inhibitor - Lower temperature side_reactions->control_side_reactions

Caption: Troubleshooting logic for low yield in the synthesis of this compound derivatives.

Identifying and minimizing byproduct formation in 3,3-Dibromopropenoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3-Dibromopropenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproduct formation in reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions that this compound undergoes?

A1: As a substituted α,β-unsaturated carboxylic acid, this compound is susceptible to a variety of reactions. The primary modes of reactivity involve the carbon-carbon double bond and the carboxylic acid group. Key reaction types include:

  • Nucleophilic Addition-Elimination: The electron-withdrawing nature of the geminal dibromo group and the carboxylic acid makes the β-carbon electrophilic. Nucleophiles can attack this position, leading to the substitution of one or both bromine atoms.

  • Decarboxylation: Under certain conditions, particularly at elevated temperatures, this compound can undergo decarboxylation to yield gem-dibromoethene derivatives.

  • Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) or [3+2] cycloadditions, with suitable dienes or 1,3-dipoles.

  • Polymerization: Like other acrylic acid derivatives, this compound can undergo polymerization, especially in the presence of radical initiators or upon prolonged heating.

Q2: What are the typical byproducts observed in reactions with this compound?

A2: Byproduct formation is highly dependent on the specific reaction conditions and the nature of the other reactants. However, some common classes of byproducts include:

  • Monobromo- and Hydroxy- substituted products: In nucleophilic substitution reactions, incomplete reaction or reaction with water can lead to the formation of 3-bromo-3-substituted-propenoic acids or 3-hydroxy-3-bromopropenoic acid.

  • Decarboxylation products: As mentioned above, thermal decomposition can lead to the formation of various brominated alkenes.

  • Polymers: Uncontrolled polymerization can lead to the formation of insoluble polymeric material, significantly reducing the yield of the desired product.

  • Michael Adducts: Strong nucleophiles can potentially add to the β-carbon in a Michael-type fashion, leading to saturated propanoic acid derivatives.

Q3: How can I minimize the formation of polymeric byproducts?

A3: Polymerization is a common issue with acrylic acid derivatives. To minimize this side reaction, consider the following:

  • Use of Inhibitors: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.

  • Temperature Control: Avoid excessive heating, as higher temperatures can promote polymerization.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent initiation by oxygen.

  • Minimize Reaction Time: Prolonged reaction times can increase the likelihood of polymerization. Monitor the reaction closely and work it up as soon as it is complete.

Troubleshooting Guides

Problem 1: Low yield of the desired product and formation of a significant amount of an unidentifiable, insoluble white solid.
Possible Cause Suggested Solution
Polymerization of this compound. 1. Repeat the reaction with the addition of a radical inhibitor (e.g., 100-200 ppm of hydroquinone or BHT). 2. Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar). 3. Lower the reaction temperature and monitor the reaction progress more frequently to avoid unnecessarily long reaction times.
Precipitation of a salt byproduct. 1. Check the solubility of all potential ionic byproducts in the reaction solvent. 2. If a salt is precipitating, consider using a different solvent or a co-solvent to improve solubility. 3. Analyze the solid by techniques such as IR or elemental analysis to confirm its identity.
Problem 2: Formation of multiple products with similar polarities, making purification by chromatography difficult.
Possible Cause Suggested Solution
Incomplete reaction or side reactions leading to a mixture of mono- and di-substituted products. 1. Increase the stoichiometry of the nucleophile to drive the reaction to completion. 2. Optimize the reaction temperature and time. A lower temperature may increase selectivity, while a longer time may be needed for complete conversion. 3. Consider a stepwise addition of the nucleophile to better control the reaction.
Isomerization of the double bond. 1. Analyze the product mixture by ¹H NMR to identify the presence of geometric isomers. 2. Adjust the reaction conditions (e.g., solvent polarity, temperature) to favor the formation of the desired isomer.
Reaction with residual water. 1. Ensure all reagents and solvents are thoroughly dried before use. 2. Conduct the reaction under strictly anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on this compound

This protocol provides a general guideline for the reaction of this compound with a generic nucleophile (NuH).

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, alcohol)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Radical inhibitor (e.g., Hydroquinone)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and a catalytic amount of a radical inhibitor.

  • Dissolve the starting materials in the chosen anhydrous solvent.

  • Add the base (2.2 eq for complete substitution) to the solution.

  • Slowly add the nucleophile (2.1 eq for complete substitution) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Example (Hypothetical):

The following table summarizes the hypothetical yields of a reaction between this compound and Aniline under different conditions.

Solvent Base Temperature (°C) Yield of Di-substituted Product (%) Yield of Mono-substituted Byproduct (%)
THFTriethylamine256525
DMFPotassium Carbonate258010
AcetonitrileTriethylamine507515

Visualizations

Reaction_Pathway A This compound C Mono-substituted Intermediate A->C + Nucleophile - HBr E Polymerization A->E Initiator/Heat F Decarboxylation A->F Heat B Nucleophile (e.g., R-NH2) D Di-substituted Product C->D + Nucleophile - HBr

Caption: General reaction pathways of this compound.

Troubleshooting_Flowchart Start Reaction with this compound LowYield Low Yield? Start->LowYield InsolubleSolid Insoluble Solid Present? LowYield->InsolubleSolid Yes ComplexMixture Complex Mixture by TLC/LC-MS? LowYield->ComplexMixture No Polymerization Suspect Polymerization InsolubleSolid->Polymerization Yes CheckPurity Check Starting Material Purity InsolubleSolid->CheckPurity No AddInhibitor Add Radical Inhibitor Polymerization->AddInhibitor AddInhibitor->Start OptimizeConditions Optimize Stoichiometry, Temp, Time ComplexMixture->OptimizeConditions Yes End Successful Reaction ComplexMixture->End No OptimizeConditions->Start CheckPurity->Start

Caption: Troubleshooting workflow for reactions.

Technical Support Center: Scale-Up of 2,3-Dibromopropionic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Your request specified "3,3-Dibromopropenoic acid." Our resources indicate that the more common and industrially relevant compound synthesized from propenoic acid (acrylic acid) is 2,3-Dibromopropionic acid . This guide will focus on the scale-up challenges for the production of 2,3-Dibromopropionic acid. If your inquiry is indeed about a different isomer, please provide more specific details.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2,3-Dibromopropionic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the bromination of acrylic acid to produce 2,3-Dibromopropionic acid?

A1: The primary challenges in scaling up this synthesis include:

  • Exothermic Reaction Management: The addition of bromine to acrylic acid is highly exothermic, and improper heat management can lead to runaway reactions.[1][2]

  • Side Reaction Control: At elevated temperatures, side reactions such as hydrolysis and polymerization of acrylic acid can occur, reducing yield and purity.[3]

  • Product Isolation and Purification: Crystallization of 2,3-Dibromopropionic acid can be challenging on a large scale, with difficulties in initiating crystallization and controlling particle size.[3]

  • Material Handling and Safety: Bromine is a hazardous and corrosive material requiring specialized handling procedures and equipment, especially at an industrial scale.

Q2: What are the main side products to expect in the synthesis of 2,3-Dibromopropionic acid?

A2: The main side products include:

  • 2-Bromoacrylic acid and Bromolactic acid: These can form through partial hydrolysis of the product, especially if water is present and the temperature is elevated.[3]

  • Polymers of acrylic acid: Acrylic acid can polymerize, especially in the presence of heat or impurities.[3] This can result in the formation of gummy substances that complicate purification.[1]

Q3: What are the recommended solvents for the bromination of acrylic acid?

A3: Dichloromethane (DCM) and chloroform have been reported as effective solvents.[3] Using a solvent helps to control the reaction temperature. The volume of solvent can be critical; for instance, using a volume of DCM equal to the volume of acrylic acid has been found to keep the reaction mixture homogeneous.[3] Acetic acid is also mentioned as a possible solvent for brominations.[3]

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts:

  • Control the temperature: Maintain a low reaction temperature to reduce the rate of side reactions.

  • Use freshly distilled acrylic acid: This minimizes the presence of impurities that can catalyze polymerization.[3]

  • Control the stoichiometry: Use a slight excess of bromine to ensure full conversion of the acrylic acid, but avoid a large excess which can lead to purification challenges.

  • Use a non-aqueous solvent: This will prevent hydrolysis of the product.

Q5: What are the key safety precautions for handling bromine on a large scale?

A5: Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[4]

  • Ventilation: All work with bromine should be conducted in a well-ventilated area, preferably a fume hood.[4]

  • Material Compatibility: Use equipment made of materials resistant to bromine, such as glass, Teflon, or Kynar.[4]

  • Spill Response: Have a spill kit ready with a neutralizing agent like sodium thiosulfate or ammonia solution.[5]

  • Storage: Store bromine in a cool, dry, well-ventilated area away from combustible materials.[4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low Yield 1. Incomplete reaction. 2. Polymerization of acrylic acid. 3. Loss of product during workup/isolation.1. Ensure the reaction goes to completion by monitoring with techniques like TLC or GC. Consider a longer reaction time or a slight excess of bromine. 2. Use freshly distilled acrylic acid and maintain a low reaction temperature.[3] 3. Optimize the crystallization and filtration process. Ensure the product is not soluble in the wash solvent.
Product is a thick, non-crystallizing oil 1. Presence of impurities (e.g., polymers, side products). 2. Residual solvent.1. Attempt to purify a small sample by column chromatography to isolate the pure product, which may then crystallize. Trituration with a non-polar solvent like ether or water may induce crystallization.[3] 2. Ensure all solvent is removed under vacuum.
Poor Purity/Presence of Side Products 1. High reaction temperature leading to side reactions. 2. Presence of water leading to hydrolysis. 3. Inefficient purification.1. Maintain strict temperature control throughout the reaction. 2. Use anhydrous solvents and reagents. 3. Recrystallize the product from a suitable solvent like chloroform.[3] Washing the crude product with a solution of sodium thiosulfate can remove excess bromine.[3]
Runaway Reaction/Loss of Temperature Control 1. Addition of bromine is too fast. 2. Inadequate cooling capacity for the scale of the reaction.1. Add the bromine dropwise at a slow, controlled rate. 2. Ensure the cooling system is sufficient for the scale. For larger scales, a jacketed reactor with a chiller is necessary.[1]
Formation of Gummy Lumps During Reaction 1. Polymerization of acrylic acid. 2. Inappropriate solvent volume.1. Use freshly distilled acrylic acid.[3] 2. Adjust the solvent volume. It has been reported that using a volume of dichloromethane equal to the volume of acrylic acid can prevent the formation of gummy lumps.[3]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2,3-Dibromopropionic Acid

ParameterValue/RangeReference
Reactants Acrylic Acid, Bromine[6]
Solvent Dichloromethane, Chloroform, Acetic Acid[3]
Reaction Temperature 20°C to 70°C[6]
Addition Time Can be up to 8 hours for larger scales[6]
Stirring Time Post-Addition 30 minutes to 1 hour[6]
Typical Purity (Crude) 75-80%[6]
Typical Purity (After Purification) >98%[7]

Table 2: Physical and Chemical Properties of 2,3-Dibromopropionic Acid

PropertyValueReference
Molecular Formula C₃H₄Br₂O₂[8]
Molecular Weight 231.87 g/mol [8]
Appearance Light yellow crystalline solid[8]
Melting Point 64-66 °C[7]
Boiling Point 160 °C at 20 mmHg[9]
CAS Number 600-05-5[8]

Experimental Protocols

Synthesis of 2,3-Dibromopropionic Acid (Lab Scale)

This protocol is based on typical procedures for the bromination of acrylic acid.

Materials:

  • Acrylic acid (freshly distilled)

  • Bromine

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution (10%)

  • Chloroform (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve acrylic acid in an equal volume of dichloromethane.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add bromine dropwise from the dropping funnel to the stirred solution. Monitor the temperature closely and maintain it within the desired range (e.g., below 10°C). The addition can be exothermic.

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • Wash the reaction mixture with a 10% sodium thiosulfate solution to remove any unreacted bromine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a minimal amount of hot chloroform to yield pure 2,3-Dibromopropionic acid as a white to light yellow solid.

Mandatory Visualization

G Troubleshooting Workflow for 2,3-Dibromopropionic Acid Synthesis start Start Synthesis reaction_monitoring Monitor Reaction (TLC, GC) start->reaction_monitoring workup Aqueous Workup (Quench excess Br2) reaction_monitoring->workup Reaction Complete incomplete_reaction Incomplete Reaction? - Extend reaction time - Check stoichiometry reaction_monitoring->incomplete_reaction Incomplete isolation Isolation (Solvent Removal) workup->isolation crystallization Crystallization isolation->crystallization final_product Final Product (Check Purity) crystallization->final_product low_yield Low Yield? final_product->low_yield oily_product Oily Product? low_yield->oily_product No polymerization Polymerization? - Use fresh acrylic acid - Lower temperature low_yield->polymerization Yes purification_issues Purification Issues? - Optimize recrystallization - Check wash solvent low_yield->purification_issues Yes impure_product Impure Product? oily_product->impure_product No triturate Triturate with non-polar solvent oily_product->triturate Yes impure_product->start No, Restart with process modifications impure_product->purification_issues Yes incomplete_reaction->reaction_monitoring triturate->crystallization

Caption: Troubleshooting workflow for 2,3-dibromopropionic acid synthesis.

References

Methods for removing unreacted bromine from 3,3-Dibromopropenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,3-Dibromopropenoic Acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during this synthesis, with a particular focus on the effective removal of unreacted bromine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted bromine from the synthesis of this compound?

A1: The most prevalent and effective methods involve quenching the excess bromine with a chemical reducing agent. This process converts the elemental bromine (Br₂), which is colored and reactive, into colorless bromide ions (Br⁻). Commonly used quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, or sodium metabisulfite.[1][2][3] Following the quenching step, a standard aqueous workup is typically performed to separate the desired product from the quenching agent and its byproducts.[1]

Q2: How do I know when all the unreacted bromine has been removed?

A2: A clear visual cue indicates the complete removal of bromine. The reaction mixture will lose its characteristic reddish-brown or yellow color, becoming colorless.[1][2] This color change signifies that the elemental bromine has been fully consumed by the quenching agent.

Q3: Can the quenching process affect the this compound product?

A3: While the common quenching agents are generally selective for bromine, it is crucial to control the reaction conditions. The addition of the quenching agent can be exothermic.[4] Therefore, it is advisable to cool the reaction mixture in an ice bath before and during the dropwise addition of the quenching solution to prevent any potential side reactions or degradation of the desired product.[1][4]

Q4: Are there any alternatives to using reducing agents for bromine removal?

A4: While less common for this specific synthesis, other methods for removing excess bromine in organic reactions include the use of unsaturated hydrocarbons like cyclohexene, which react with bromine via an addition reaction.[3] However, for the synthesis of this compound, quenching with a sulfite-based reducing agent followed by an aqueous workup is the most straightforward and widely documented approach.

Troubleshooting Guide

Issue Possible Cause Solution
Persistent reddish-brown or yellow color after adding the quenching agent. Insufficient amount of quenching agent was added.Continue to add the quenching solution dropwise until the color completely disappears.[1][3]
Formation of a solid precipitate (elemental sulfur) during quenching with sodium thiosulfate. The reaction mixture is acidic, causing the decomposition of sodium thiosulfate.Before adding the sodium thiosulfate solution, neutralize the reaction mixture by washing it with a saturated aqueous solution of sodium bicarbonate.[1]
An emulsion forms during the aqueous workup, making layer separation difficult. The densities of the organic and aqueous layers are too similar, or surfactants may be present.To break the emulsion, you can: • Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.[1] • Add more of the organic solvent to dilute the organic layer.[1] • Gently swirl the separatory funnel instead of shaking it vigorously.[1] • In persistent cases, filtering the emulsified layer through a pad of Celite may be effective.[1]
Low yield of this compound after purification. The product may have some solubility in the aqueous layer, leading to loss during extraction.Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the product.
The product may be unstable to light.Protect the reaction flask and separatory funnel from light by wrapping them with aluminum foil.[4]

Quantitative Data on Quenching Agents

Quenching Agent Concentration/Amount Typical Quenching Time Observations
Sodium Thiosulfate (Na₂S₂O₃)10% aqueous solution[1][2]RapidThe reddish-brown/yellow color of bromine disappears, resulting in a colorless solution.[1]
Sodium Sulfite (Na₂SO₃)~2 equivalents~2 minutesAn effective method for quenching unreacted bromine.
Sodium Metabisulfite (Na₂S₂O₅)1.32 M aqueous solution[4]5-7 minutesThe reaction mixture turns pale yellow as the excess bromine is quenched.[4]

Experimental Protocols

Protocol 1: Quenching with Sodium Thiosulfate

  • Cooling: Cool the reaction mixture containing this compound and unreacted bromine in an ice bath to manage any potential exotherm.

  • Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate dropwise to the stirred reaction mixture.[1] Continue the addition until the reddish-brown/yellow color of the bromine disappears and the solution becomes colorless.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used in the synthesis, separate the aqueous and organic layers. If the reaction was performed without a solvent, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the this compound.[1]

Protocol 2: Quenching with Sodium Bisulfite or Sodium Metabisulfite

  • Cooling: Cool the reaction mixture in an ice bath.

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite or a 1.32 M solution of sodium metabisulfite.[3][4]

  • Quenching: Slowly add the prepared quenching solution dropwise to the stirred reaction mixture. Continue the addition until the bromine color has been discharged.[1]

  • Workup: Proceed with the standard aqueous workup as described in steps 3-5 of Protocol 1.[1]

Visualized Workflow

Bromine_Removal_Workflow cluster_synthesis Synthesis Stage cluster_quenching Quenching Stage cluster_workup Workup Stage cluster_product Final Product ReactionMixture Reaction Mixture (this compound + excess Br₂) Cooling Cool Reaction Mixture (Ice Bath) ReactionMixture->Cooling Proceed to purification AddQuench Add Quenching Agent (e.g., Na₂S₂O₃ solution) Cooling->AddQuench ColorlessSolution Colorless Solution (Bromine Quenched) AddQuench->ColorlessSolution Observe color change Extraction Solvent Extraction ColorlessSolution->Extraction Wash Wash Organic Layer (H₂O, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate (Reduced Pressure) Dry->Concentrate FinalProduct Purified This compound Concentrate->FinalProduct

Caption: Experimental workflow for the removal of unreacted bromine.

References

Impact of temperature on the stability of 3,3-Dibromopropenoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 3,3-Dibromopropenoic acid in solution at room temperature?

A1: Halogenated propenoic acids can be susceptible to degradation in solution, even at room temperature. The stability is influenced by factors such as the solvent, pH, and exposure to light. For long-term storage, it is generally recommended to keep solutions at low temperatures (e.g., -20°C to -80°C).

Q2: How does temperature impact the stability of this compound in solution?

A2: Increased temperature typically accelerates the rate of chemical degradation. For halogenated compounds like this compound, higher temperatures can promote degradation pathways such as hydrolysis and decarboxylation. It is crucial to determine the acceptable temperature range for handling and storage to ensure the integrity of the compound.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not documented, similar halogenated acids can undergo hydrolysis to replace bromine atoms with hydroxyl groups, or decarboxylation to lose CO2. Other potential degradation pathways may exist, and it is recommended to use analytical techniques such as LC-MS to identify any degradation products.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: Based on general guidelines for similar compounds, solutions of this compound should be stored at -80°C for long-term stability. For short-term storage, -20°C may be adequate. It is also advisable to protect the solutions from light and to use airtight containers to prevent solvent evaporation and exposure to air, which could contribute to oxidative degradation.

Experimental Protocol: Thermal Stability Assessment of this compound in Solution

This protocol outlines a general method for determining the thermal stability of this compound in a specific solvent.

1. Materials and Reagents:

  • This compound

  • Solvent of interest (e.g., DMSO, water, buffer solution)

  • High-purity reference standard of this compound

  • HPLC-grade solvents for analysis

  • Calibrated temperature-controlled chambers or water baths

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Analytical column appropriate for the separation of the parent compound and potential degradants

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).

  • From the stock solution, prepare working solutions at the desired experimental concentration (e.g., 100 µM).

3. Experimental Setup:

  • Aliquot the working solution into multiple vials for each temperature point to be tested.

  • Set up temperature-controlled chambers or water baths at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Include a control set of samples stored at a temperature where the compound is known to be stable (e.g., -80°C).

4. Time-Point Sampling:

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one vial from each temperature condition.

  • Immediately quench any further degradation by freezing the sample at -80°C until analysis.

5. Sample Analysis:

  • Thaw the samples and analyze them by a validated stability-indicating HPLC or LC-MS method.

  • Quantify the remaining concentration of this compound in each sample against a calibration curve prepared from the reference standard.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each temperature, relative to the initial concentration (time 0).

  • Plot the percentage of the remaining compound against time for each temperature.

  • Determine the degradation rate constant (k) and the half-life (t½) at each temperature.

Troubleshooting Guide

Issue: Rapid degradation of the compound is observed even at low temperatures.

  • Question: Is the solvent appropriate for this compound?

    • Answer: Some solvents can promote degradation. Consider testing the stability in alternative, high-purity solvents. Protic solvents, for instance, might facilitate hydrolysis.

  • Question: Is the pH of the solution optimal?

    • Answer: The stability of carboxylic acids can be highly pH-dependent. Determine the stability profile across a range of pH values to identify the optimal pH for your solution.

  • Question: Is the compound sensitive to light or oxygen?

    • Answer: Perform a forced degradation study by exposing the solution to light and air to assess their impact. If sensitivity is observed, store solutions in amber vials and under an inert atmosphere (e.g., nitrogen or argon).

Issue: Inconsistent results between replicate samples.

  • Question: Are the storage temperatures accurately maintained?

    • Answer: Verify the accuracy and stability of your temperature-controlled chambers or water baths using a calibrated thermometer.

  • Question: Is there variability in sample handling?

    • Answer: Ensure consistent timing for sample removal and quenching. Standardize all sample preparation and analysis procedures.

  • Question: Is the analytical method reliable?

    • Answer: Validate your analytical method for precision, accuracy, and linearity to ensure that the observed variability is not due to the measurement technique.

Data Presentation

Table 1: Stability of this compound (100 µM in PBS, pH 7.4) at Different Temperatures

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C% Remaining at 50°C
0100.0100.0100.0100.0
299.898.595.288.1
499.697.190.877.5
899.294.382.160.2
1298.991.574.346.8
2497.883.755.221.9
4895.769.930.54.8
7293.558.116.8<1.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow Experimental Workflow for Thermal Stability Assessment prep 1. Prepare Stock & Working Solutions aliquot 2. Aliquot Samples into Vials prep->aliquot incubate 3. Incubate at Different Temperatures (4°C, 25°C, 37°C, 50°C, -80°C control) aliquot->incubate sample 4. Collect Samples at Time Points (0, 2, 4, 8, 12, 24, 48, 72h) incubate->sample quench 5. Quench Degradation (-80°C) sample->quench analyze 6. Analyze by HPLC/LC-MS quench->analyze data 7. Quantify Remaining Compound & Analyze Data analyze->data

Caption: Workflow for assessing the thermal stability of a compound in solution.

Troubleshooting_Guide Troubleshooting Unexpected Degradation start Unexpected Degradation Observed check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the pH optimal? check_solvent->check_ph Yes change_solvent Test alternative solvents check_solvent->change_solvent No check_light_o2 Is there light or O2 sensitivity? check_ph->check_light_o2 Yes optimize_ph Determine stability across pH range check_ph->optimize_ph No protect_sample Use amber vials and inert atmosphere check_light_o2->protect_sample Yes end Stability Improved check_light_o2->end No change_solvent->end optimize_ph->end protect_sample->end

Caption: Decision-making process for troubleshooting unexpected compound degradation.

Strategies to control regioselectivity in reactions with 3,3-Dibromopropenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-dibromopropenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments, with a focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound features two distinct reactive sites for cross-coupling reactions: the C-3 geminal dibromides (Br-C-Br) and the electron-deficient double bond. The two bromine atoms are chemically different: one is cis to the carboxylic acid group, and the other is trans. This difference, along with the electronic environment of the double bond, allows for various regioselective transformations.

Q2: Which types of reactions are commonly performed with this substrate?

A2: The most common reactions involve palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are invaluable for forming new carbon-carbon bonds.[1][2][3] Additionally, the compound can undergo nucleophilic substitution reactions. The challenge and opportunity lie in controlling which of the two bromine atoms reacts.

Q3: Why is controlling regioselectivity important in reactions with this compound?

A3: Controlling which bromine atom reacts (selectivity) is critical for synthesizing a specific desired molecule (regioisomer). Lack of control leads to a mixture of products, which reduces the yield of the target compound and requires difficult purification steps. Achieving high regioselectivity is essential for efficient and cost-effective synthesis, particularly in drug development.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental for creating C-C bonds. However, achieving high yield and regioselectivity with a di-halogenated substrate like this compound can be challenging.

Logical Workflow for Optimizing Regioselectivity

The following diagram outlines a general workflow for developing a regioselective cross-coupling reaction with this compound.

G cluster_start Phase 1: Initial Screening cluster_analysis Phase 2: Analysis & Optimization cluster_end Phase 3: Finalization Start Define Target Regioisomer (e.g., Substitution at cis-Br) Reaction_Type Select Reaction Type (e.g., Suzuki, Heck) Start->Reaction_Type Catalyst_Screen Screen Pd Catalysts & Ligands (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Reaction_Type->Catalyst_Screen Base_Solvent Screen Base & Solvent Combinations (e.g., K2CO3 in Dioxane/H2O) Catalyst_Screen->Base_Solvent Analysis Analyze Product Mixture (Yield & Regioisomeric Ratio) Base_Solvent->Analysis Decision Is Regioselectivity > 95:5? Analysis->Decision Temp_Opt Optimize Temperature & Reaction Time Decision->Temp_Opt No Optimized Optimized Protocol Decision->Optimized Yes Temp_Opt->Analysis Troubleshoot Troubleshoot Side Reactions (e.g., Homocoupling, Debromination) Optimized->Troubleshoot

Caption: Workflow for optimizing regioselective cross-coupling reactions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm getting very low yields or only starting material back. What should I check?

A: Low yields in Suzuki coupling are common and can often be resolved by systematically checking reaction components. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[4] A failure in any step will halt the catalytic cycle.

Possible Causes & Solutions:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it may not be reducing to Pd(0) efficiently.

    • Solution: Ensure your phosphine ligands (which can act as reductants) are not oxidized.[5] Consider starting with a Pd(0) source like Pd(PPh₃)₄.[6]

  • Poor Boronic Acid Quality: Boronic acids can degrade, especially through dehydration to form cyclic boroxines or through protodeboronation.

    • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronate esters, such as pinacol esters.[6]

  • Inappropriate Base: The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[7]

    • Solution: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. If your substrate is base-sensitive, a milder base like KF might be effective.[7]

  • Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.

    • Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain the reaction under an inert atmosphere.

Issue 2: Poor Regioselectivity in Cross-Coupling Reactions

Q: My reaction produces a mixture of mono-substituted products. How can I favor substitution at one specific bromine atom?

A: Achieving regioselectivity between the two vinylic bromines on this compound is governed by steric and electronic factors. Generally, the trans-bromine (relative to the carboxylic acid) is sterically more accessible and the C-Br bond cis to the carboxylate may be electronically different. Selectivity is controlled by fine-tuning the reaction components.

Strategies to Control Regioselectivity:

  • Choice of Catalyst and Ligand: Bulky ligands on the palladium catalyst can create steric hindrance that favors reaction at the less hindered bromine atom.

    • Strategy: Experiment with ligands of varying steric bulk. For example, a bulky phosphine ligand like P(t-Bu)₃ might show different selectivity compared to a less bulky one like PPh₃. The choice of ligand can significantly influence which regioisomer is formed.[8]

  • Solvent Effects: The solvent can influence the catalyst's activity and the transition state energies for the oxidative addition step at each bromine, thereby affecting regioselectivity.[9][10]

    • Strategy: Screen a range of solvents with different polarities and coordinating abilities (e.g., THF, Dioxane, DMF, Toluene). An initial screen comparing a polar aprotic solvent (DMF) with a nonpolar one (Toluene) is a good starting point.

  • Temperature Optimization: The energy barrier for oxidative addition may be different for the two C-Br bonds.

    • Strategy: Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures may lead to the thermodynamically more stable product.[11]

The following diagram illustrates how different factors can influence the reaction pathway.

G Substrate This compound pathA Pathway A (Attack at trans-Br) Substrate->pathA pathB Pathway B (Attack at cis-Br) Substrate->pathB Catalyst Pd(0) Catalyst + Ligand Catalyst->pathA Steric Hindrance Electronic Effects Conditions Solvent Base Temperature Conditions->pathB Kinetic vs. Thermodynamic Control ProductA Product A pathA->ProductA ProductB Product B pathB->ProductB

Caption: Factors influencing regioselective reaction pathways.

Issue 3: Side Reactions and Byproduct Formation

Q: Besides my desired product, I am observing significant amounts of homocoupled boronic acid and debrominated starting material. How can I minimize these?

A: These are common byproducts in Suzuki-Miyaura reactions.[12]

Minimizing Side Reactions:

ByproductCauseRecommended Solution
Homocoupling (R-B(OH)₂ → R-R) Often occurs at higher temperatures or when the catalytic cycle is slow. Can be promoted by oxygen.1. Lower the reaction temperature. 2. Ensure the reaction is strictly anaerobic. 3. Use a more active catalyst/ligand system to accelerate the desired cross-coupling.[12]
Protodeboronation (R-B(OH)₂ → R-H) The C-B bond is cleaved by a proton source, often water or acidic impurities, especially under harsh basic conditions or high temperatures.1. Use anhydrous solvents. 2. Employ a milder base (e.g., KF instead of NaOH). 3. Use a boronate ester which is more stable to hydrolysis.[6]
Reductive Dehalogenation (R-X → R-H) The starting halide is reduced. This can happen if β-hydride elimination occurs from certain intermediates or if there are reducing agents present.1. Choose ligands that disfavor β-hydride elimination. 2. Ensure the base is not acting as a hydride source. 3. Check for impurities in reagents.[12]

Experimental Protocols

While specific, optimized conditions for this compound are proprietary or must be determined empirically, the following provides a general, robust starting protocol for a Suzuki-Miyaura reaction that can be adapted.

General Protocol for a Trial Suzuki-Miyaura Reaction

Objective: To couple an arylboronic acid with this compound. This protocol is a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous Na₂SO₄

  • Ethyl acetate

  • Saturated aq. NH₄Cl

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄, followed by the degassed 4:1 Dioxane/Water solvent mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or has ceased progressing), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and saturated aq. NH₄Cl.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and other impurities.

  • Analysis: Characterize the purified product(s) using ¹H NMR, ¹³C NMR, and MS to determine yield and regioselectivity.

References

Validation & Comparative

Unambiguous Structure Confirmation of 3,3-Dibromopropenoic Acid: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the structural verification of 3,3-Dibromopropenoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with potential isomeric impurities and related compounds, supported by experimental data and detailed protocols.

The synthesis of this compound can potentially yield several isomeric and related impurities. Distinguishing the target molecule from these alternatives is critical for ensuring the purity and efficacy of subsequent applications in research and drug development. This guide outlines the characteristic ¹H and ¹³C NMR spectral features of this compound and provides a clear comparison with plausible contaminants such as cis/trans-3-bromoacrylic acid and 2,3-dibromopropanoic acid.

Comparative NMR Data for Structure Elucidation

The structural confirmation of this compound hinges on the analysis of its unique NMR signature. The absence of a proton on the carbon bearing the two bromine atoms is a key distinguishing feature in the ¹H NMR spectrum, which is expected to show only a single singlet for the vinylic proton. The ¹³C NMR spectrum will corroborate this by displaying a quaternary carbon at a characteristic downfield shift due to the geminal dibromo substitution.

Below is a summary of expected and reported ¹H and ¹³C NMR chemical shifts for this compound and its potential alternatives.

CompoundStructure¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
This compound CBr₂=CHCOOH~7.5-8.0 (s, 1H)~170 (C=O), ~135 (CH), ~90 (CBr₂)
trans-3-Bromoacrylic acidBrCH=CHCOOH~7.8 (d, 1H), ~6.6 (d, 1H)~169 (C=O), ~125 (CH), ~120 (CHBr)
cis-3-Bromoacrylic acidBrCH=CHCOOH~7.2 (d, 1H), ~6.9 (d, 1H)~168 (C=O), ~123 (CH), ~118 (CHBr)
2,3-Dibromopropanoic acidBrCH₂CH(Br)COOH~4.5-4.8 (m, 1H), ~3.8-4.2 (m, 2H)~170 (C=O), ~45-50 (CHBr), ~35-40 (CH₂Br)
Acrylic AcidCH₂=CHCOOH~6.4 (dd, 1H), ~6.1 (dd, 1H), ~5.9 (dd, 1H)~171 (C=O), ~131 (CH), ~129 (CH₂)

Note: The chemical shifts for this compound are predicted based on analogous structures and general principles of NMR spectroscopy due to the limited availability of experimental spectra in the public domain. The other values are based on reported experimental data.

Experimental Protocols

1. Sample Preparation:

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Selection: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For acidic compounds like this compound, Deuterated Dimethyl Sulfoxide (DMSO-d₆) can also be an excellent solvent and will allow for the observation of the acidic proton.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Filtration: To ensure high-resolution spectra, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-32 scans are usually sufficient for good signal-to-noise.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound and distinguishing it from potential isomers using NMR spectroscopy.

structure_confirmation cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_interpretation Spectral Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesis Synthesis of this compound H_NMR Acquire ¹H NMR Spectrum Synthesis->H_NMR C_NMR Acquire ¹³C NMR Spectrum Synthesis->C_NMR Analyze_H Analyze ¹H Spectrum: - Number of signals - Chemical shifts - Multiplicity H_NMR->Analyze_H Analyze_C Analyze ¹³C Spectrum: - Number of signals - Chemical shifts C_NMR->Analyze_C Compare_H Compare with Expected ¹H NMR Data Analyze_H->Compare_H Compare_C Compare with Expected ¹³C NMR Data Analyze_C->Compare_C Structure_Confirmed Structure Confirmed Compare_H->Structure_Confirmed Match Impurity_Detected Impurity Detected Compare_H->Impurity_Detected Mismatch Compare_C->Structure_Confirmed Match Compare_C->Impurity_Detected Mismatch

Caption: Workflow for NMR-based structure confirmation.

By following this systematic approach, researchers can confidently verify the structure of synthesized this compound and ensure the integrity of their starting materials for further scientific investigation.

A Comparative Guide to Purity Determination of 3,3-Dibromopropenoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 3,3-Dibromopropenoic acid, a key building block in organic synthesis.

Proposed HPLC Method for this compound Purity Analysis

Given the polar nature of this compound, a reversed-phase HPLC method is proposed for its purity determination. This method is based on established protocols for similar halogenated and organic acids.[1][2][3]

Instrumentation and Columns:

A standard HPLC system equipped with a UV detector is suitable for this analysis. The selection of the stationary phase is critical for achieving optimal separation. A C18 column is a common choice for reversed-phase chromatography of organic acids.[4][5] Specifically, a polar-embedded or end-capped C18 column is recommended to prevent phase collapse with highly aqueous mobile phases and to improve peak shape for polar analytes. Columns such as the Agilent Polaris C18-A or Thermo Scientific Acclaim Organic Acid (OA) have shown good performance for similar compounds.[4][6]

Mobile Phase and Detection:

An isocratic mobile phase consisting of an aqueous buffer and an organic modifier is proposed. A common mobile phase for organic acid analysis is a mixture of water and acetonitrile with a small percentage of an acidifier like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[7][8] Detection is typically performed using a UV detector at a wavelength of around 210 nm, where the carboxyl group exhibits absorbance.[5]

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (1:1 v/v), to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Agilent Polaris C18-A (4.6 x 250 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: 0.1% Phosphoric Acid in Water:Acetonitrile (95:5 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm.[5]

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison with Alternative Analytical Methods

While HPLC is a versatile and widely used technique, other methods can also be employed for the purity determination of halogenated organic compounds. The primary alternative is Gas Chromatography (GC).[9]

FeatureHPLCGas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Generally requires volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.
Sensitivity High sensitivity, especially with detectors like UV-Vis and Mass Spectrometry (MS).Very high sensitivity, particularly with detectors like Electron Capture Detector (ECD) for halogenated compounds.[9]
Sample Preparation Generally simple, involving dissolution and filtration.May require derivatization to increase volatility, which adds complexity to the procedure.
Instrumentation Robust and widely available.Also widely available, with specialized detectors for specific applications.
Typical Run Time Can range from a few minutes to over an hour depending on the complexity of the sample.Often provides faster analysis times for simple mixtures.

Advantages of HPLC for this compound Analysis:

  • Direct Analysis: this compound, being a polar and relatively non-volatile compound, can be analyzed directly by HPLC without the need for derivatization.

  • Versatility: HPLC methods can be easily adapted to different polarities and molecular weights by changing the mobile phase and stationary phase.

  • Robustness: HPLC is a well-established and robust technique suitable for routine quality control.

Considerations for Gas Chromatography:

Gas chromatography is a powerful technique for the analysis of halogenated organic compounds and is often considered the standard method.[9] However, for a polar compound like this compound, direct analysis by GC can be challenging due to its low volatility. Derivatization to a more volatile ester form would likely be necessary, which can introduce potential errors and increase sample preparation time.

Logical Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection at 210 nm E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H I I H->I Final Report

References

Mass Spectrometry Analysis of 3,3-Dibromopropenoic Acid: A Comparative Guide to Its Predicted and Related Compound Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, understanding the mass spectral behavior of novel compounds is paramount for identification and structural elucidation. This guide provides a detailed comparison of the predicted mass spectrometry fragmentation of 3,3-dibromopropenoic acid against experimentally determined data for structurally similar compounds: 2,3-dibromopropanoic acid, 3-bromopropanoic acid, and acrylic acid. Due to the absence of published experimental mass spectra for this compound, its fragmentation pattern is inferred based on established principles of mass spectrometry and data from related molecules.

Comparative Analysis of Mass Spectral Data

The following table summarizes the key mass-to-charge ratio (m/z) peaks observed or predicted for this compound and its comparator molecules under electron ionization (EI) conditions. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will result in characteristic M, M+2, and M+4 peaks for dibrominated species, and M and M+2 peaks for monobrominated species. For simplicity, the tables list the m/z corresponding to the lighter 79Br isotope.

Table 1: Comparison of Key Mass Spectral Fragments (m/z)

Fragment Identity This compound (Predicted) 2,3-Dibromopropanoic Acid (Experimental) 3-Bromopropanoic Acid (Experimental) Acrylic Acid (Experimental)
Molecular Ion [M]+• 22823015272
[M-H]+ 22722915171
[M-OH]+ 21121313555
[M-COOH]+ 18318510727
[M-Br]+ 14915173-
[M-HBr]+• 14815072-
[M-2Br]+ 70---
[M-Br-CO]+ 121123--
[COOH]+ 45454545

Note: m/z values are based on the 79Br and 12C isotopes. Experimental data is sourced from the NIST WebBook and other spectral databases.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion [M]+•.

G Predicted Fragmentation of this compound M [C3H2Br2O2]+• (m/z 228) F1 [C3HBr2O]+ (m/z 211) Loss of •OH M->F1 F2 [C2H2Br2]+• (m/z 184) Loss of CO2 M->F2 F3 [C3H2BrO2]+ (m/z 149) Loss of •Br M->F3 F4 [C3HBrO2]+• (m/z 148) Loss of HBr M->F4 F5 [C2HBrO]+ (m/z 121) Loss of •CO F3->F5

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The experimental data for the comparator compounds were obtained using standard gas chromatography-mass spectrometry (GC-MS) with electron ionization. A typical protocol is outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: The organic acid is derivatized (e.g., silylation) to increase volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The sample is dissolved in an appropriate solvent (e.g., acetonitrile) and heated with the derivatizing agent.

  • Chromatographic Separation:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).[1]

    • Electron Energy: 70 eV.[1]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 30-400.

Experimental Workflow

The general workflow for the analysis of small organic acids by GC-MS is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Organic Acid Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry (EI) GC->MS DataAcquisition Data Acquisition MS->DataAcquisition SpectralAnalysis Spectral Analysis & Fragmentation Pattern ID DataAcquisition->SpectralAnalysis

Caption: General experimental workflow for GC-MS analysis of organic acids.

Discussion of Fragmentation Patterns

  • This compound (Predicted): The presence of the double bond is expected to stabilize the molecular ion to some extent compared to its saturated analog. Key fragmentations are predicted to be the loss of a hydroxyl radical (•OH, m/z 211), a bromine radical (•Br, m/z 149), and the entire carboxyl group (•COOH, m/z 183). The loss of HBr (m/z 148) is also a likely rearrangement product. The isotopic signature of two bromine atoms would be a key identifier for fragments containing both atoms.

  • 2,3-Dibromopropanoic Acid (Experimental): The NIST library spectrum shows a weak molecular ion peak. Significant fragments correspond to the loss of a bromine atom and subsequent or concurrent loss of the carboxyl group. The base peak is often not the molecular ion, indicating its relative instability under EI conditions.

  • 3-Bromopropanoic Acid (Experimental): The mass spectrum of this compound shows a more prominent molecular ion peak compared to the dibrominated analog.[2] Key fragmentations include the loss of the hydroxyl group and the carboxyl group. The loss of a bromine atom is also a significant fragmentation pathway.

  • Acrylic Acid (Experimental): As a small, unsaturated carboxylic acid, acrylic acid displays a relatively simple mass spectrum.[3][4] The molecular ion at m/z 72 is typically observed.[4] Common fragments include the loss of the hydroxyl group (m/z 55) and the carboxyl group (m/z 27).[4]

This comparative guide illustrates the predicted mass spectral behavior of this compound based on the established fragmentation patterns of related brominated and unsaturated carboxylic acids. While awaiting experimental verification, these predictions provide a valuable framework for the identification and structural analysis of this compound in future research.

References

A Comparative Analysis of the Reactivity of 3,3-Dibromopropenoic Acid and 2,3-Dibromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3,3-Dibromopropenoic acid and 2,3-dibromopropionic acid. Understanding the distinct reactivity profiles of these two compounds is crucial for their effective application in organic synthesis and drug development. This comparison is based on fundamental principles of organic chemistry and available experimental data.

Introduction to the Compounds

This compound is a vinyl dihalide, characterized by the presence of two bromine atoms on the terminal carbon of the double bond. Its structure presents a unique combination of a carboxylic acid, an alkene, and a geminal dihalide. In contrast, 2,3-dibromopropionic acid is a vicinal dihalide, an alkyl halide with bromine atoms on adjacent carbons. This structural difference fundamentally dictates their chemical behavior and reactivity.

Below is a diagram illustrating the structural differences between the two molecules.

Figure 1: Chemical structures of this compound and 2,3-dibromopropionic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the two acids is presented in the table below.

PropertyThis compound[1]2,3-Dibromopropionic Acid[2]
CAS Number 5469-80-7600-05-5
Molecular Formula C₃H₂Br₂O₂C₃H₄Br₂O₂
Molecular Weight 231.87 g/mol 231.87 g/mol
Appearance Not specifiedLight yellow crystalline solid
Melting Point Not specified64-66 °C
Boiling Point Not specified160 °C at 20 mmHg
Classification Vinylic Geminal DihalideAliphatic Vicinal Dihalide

Reactivity Comparison

The primary difference in reactivity between this compound and 2,3-dibromopropionic acid stems from the hybridization of the carbon atoms bonded to the bromine atoms. In this compound, the brominated carbon is sp² hybridized, while in 2,3-dibromopropionic acid, the brominated carbons are sp³ hybridized. This leads to significant differences in bond strength and, consequently, reactivity.

Nucleophilic Substitution:

  • 2,3-Dibromopropionic Acid: As a typical alkyl halide, 2,3-dibromopropionic acid is susceptible to nucleophilic substitution reactions. The C-Br bonds are polarized, making the carbon atoms electrophilic and prone to attack by nucleophiles. These reactions generally proceed via an Sₙ2 mechanism, especially at the less hindered C3 position. The vicinal arrangement of the bromine atoms also allows for facile elimination reactions to form unsaturated products.

  • This compound: Vinylic halides, such as this compound, are generally much less reactive towards nucleophilic substitution than their alkyl halide counterparts. This reduced reactivity is attributed to:

    • Increased C-Br bond strength: The sp² hybridized carbon has more s-character than an sp³ carbon, resulting in a shorter and stronger C-Br bond that is more difficult to break.

    • Electron-electron repulsion: The π-electrons of the double bond can repel an incoming nucleophile, hindering its approach to the electrophilic carbon.

    • Instability of the vinyl cation: An Sₙ1-type reaction is highly unfavorable as it would require the formation of a very unstable vinyl cation.

The diagram below illustrates the general principles of nucleophilic attack on these two types of compounds.

G cluster_0 Reactivity of 2,3-Dibromopropionic Acid cluster_1 Reactivity of this compound a 2,3-Dibromopropionic Acid (Alkyl Dihalide) b Nucleophilic Attack (e.g., Sₙ2) a->b c Substitution Product b->c d Elimination Product (e.g., E2) b->d x This compound (Vinylic Dihalide) y Nucleophilic Addition-Elimination x->y z Substituted Vinylic Product y->z

Figure 2: General reactivity pathways.

Dehalogenation:

Both compounds can undergo dehalogenation, but the conditions and products may differ.

  • 2,3-Dibromopropionic Acid: Vicinal dihalides like 2,3-dibromopropionic acid can be dehalogenated to form alkenes. For example, reaction with iodide ions or zinc dust can lead to the formation of propenoic acid derivatives. Dehalogenation-decarboxylation of similar anti-dibromopropionic acids is a known method for the stereoselective synthesis of vinyl halides.[3][4]

  • This compound: Geminal dihaloalkenes can undergo reductive dehalogenation. Metal-mediated reductions can lead to the formation of monobromoalkenes or the corresponding alkyne.

Synthesis of Heterocycles:

The bifunctional nature of both molecules makes them potential precursors for heterocyclic synthesis.

  • 2,3-Dibromopropionic Acid: The two bromine atoms and the carboxylic acid group provide multiple reaction sites. For instance, reaction with a dinucleophile like thiourea can lead to the formation of thiazole derivatives.

  • This compound: The gem-dibromoalkene moiety is a valuable synthon. It can react with nucleophiles in a tandem addition-elimination fashion, which can be exploited in cyclization reactions to form various heterocyclic systems. For example, the thioamidation of gem-dibromoalkenes in an aqueous medium to produce thioamides has been reported.[5]

Experimental Protocols

Below are representative experimental protocols for reactions involving each of the two acids, based on literature precedents for similar compounds.

Experimental Workflow for a Representative Reaction

G start Start reactants Combine Reactants and Solvent start->reactants reaction Heat/Stir under Inert Atmosphere reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification analysis Characterization of Product purification->analysis end End analysis->end

Figure 3: General experimental workflow.
Protocol 1: Synthesis of a Thiazole Derivative from 2,3-Dibromopropionic Acid and Thiourea (Illustrative)

This protocol is based on the Hantzsch thiazole synthesis, a common method for preparing thiazoles from α-haloketones and thioamides. A similar reaction can be envisaged with 2,3-dibromopropionic acid.

Materials:

  • 2,3-Dibromopropionic acid

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,3-dibromopropionic acid (1 equivalent) and thiourea (1 equivalent) in ethanol.

  • Add sodium bicarbonate (2 equivalents) to the mixture to neutralize the carboxylic acid and the HBr formed during the reaction.

  • Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Thioamidation of this compound (Illustrative)

This protocol is adapted from a reported method for the thioamidation of gem-dibromoalkenes.[5]

Materials:

  • This compound

  • A primary or secondary amine

  • Elemental sulfur

  • Water

  • Round-bottom flask, magnetic stirrer, heating plate

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the amine (2 equivalents), and elemental sulfur (1.5 equivalents) in water.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with vigorous stirring for the required time. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude thioamide.

  • Purify the product by column chromatography on silica gel.

Conclusion

This compound and 2,3-dibromopropionic acid, despite having the same molecular formula and weight, exhibit markedly different reactivity due to their structural differences. 2,3-dibromopropionic acid behaves as a typical alkyl halide, readily undergoing nucleophilic substitution and elimination reactions. In contrast, this compound is a less reactive vinylic halide, and its transformations often require specific conditions to activate the C-Br bonds, such as in metal-catalyzed couplings or addition-elimination reactions. The choice between these two reagents in a synthetic strategy will, therefore, depend on the desired outcome and the specific reaction pathways to be exploited. Further quantitative kinetic studies would be beneficial to provide a more precise comparison of their reaction rates under various conditions.

References

Distinguishing between isomers of dibromopropenoic acid using spectroscopic techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of the spectroscopic techniques used to distinguish between the isomers of dibromopropenoic acid: (E)-2,3-dibromopropenoic acid, (Z)-2,3-dibromopropenoic acid, and 3,3-dibromopropenoic acid. The guide outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provides generalized experimental protocols.

The three primary isomers of dibromopropenoic acid, each with the molecular formula C₃H₂Br₂O₂, exhibit distinct structural arrangements that give rise to unique spectroscopic fingerprints. These differences are crucial for their correct identification and for ensuring the purity of synthesized materials.

Isomers of Dibromopropenoic Acid:

  • (E)-2,3-dibromopropenoic acid: The bromine atoms are on opposite sides of the carbon-carbon double bond.

  • (Z)-2,3-dibromopropenoic acid: The bromine atoms are on the same side of the carbon-carbon double bond.

  • This compound: Both bromine atoms are attached to the same carbon atom (C3).

A logical workflow for distinguishing these isomers using spectroscopic data is presented below.

G Workflow for Isomer Identification start Mixture of Dibromopropenoic Acid Isomers nmr ¹H NMR Spectroscopy start->nmr Primary Technique ir IR Spectroscopy start->ir Confirmatory Technique ms Mass Spectrometry start->ms Confirmatory Technique c13nmr ¹³C NMR Spectroscopy start->c13nmr Confirmatory Technique isomer1 (E)-2,3-dibromopropenoic acid (Distinct vinyl proton signal and coupling constant) nmr->isomer1 trans J-coupling isomer2 (Z)-2,3-dibromopropenoic acid (Distinct vinyl proton signal and coupling constant) nmr->isomer2 cis J-coupling isomer3 This compound (Two distinct proton signals, different chemical shifts) nmr->isomer3 Different splitting pattern ir->isomer1 C=C stretch, C-Br stretch ir->isomer2 C=C stretch, C-Br stretch ir->isomer3 C=C stretch, C-Br stretch ms->isomer1 Fragmentation Pattern ms->isomer2 Fragmentation Pattern ms->isomer3 Fragmentation Pattern c13nmr->isomer1 Number and chemical shifts of signals c13nmr->isomer2 Number and chemical shifts of signals c13nmr->isomer3 Number and chemical shifts of signals

Caption: Logical workflow for distinguishing dibromopropenoic acid isomers.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for the isomers of dibromopropenoic acid. It is important to note that obtaining complete, verified experimental data for all isomers is challenging, and some values are predicted based on established principles of spectroscopy.

¹H NMR Spectroscopy Data

¹H NMR is the most powerful technique for distinguishing these isomers due to the distinct chemical environments of the protons.

IsomerProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
(E)-2,3-dibromopropenoic acid -CH=~7.5 - 8.0SingletN/A
-COOH~10 - 13Singlet (broad)N/A
(Z)-2,3-dibromopropenoic acid -CH=~7.0 - 7.5SingletN/A
-COOH~10 - 13Singlet (broad)N/A
This compound =CH-~6.5 - 7.0SingletN/A
-COOH~10 - 13Singlet (broad)N/A

Note: The vinylic proton in the (E)-isomer is expected to be deshielded (appear at a higher ppm) compared to the (Z)-isomer due to the anisotropic effect of the carbonyl group. The proton on the double bond in this compound would likely be the most shielded.

¹³C NMR Spectroscopy Data

¹³C NMR provides information on the number of unique carbon atoms and their electronic environments.

IsomerCarbonExpected Chemical Shift (δ, ppm)
(E)-2,3-dibromopropenoic acid C=O~165 - 170
=C-Br~120 - 125
=CH-Br~115 - 120
(Z)-2,3-dibromopropenoic acid C=O~165 - 170
=C-Br~115 - 120
=CH-Br~110 - 115
This compound C=O~165 - 170
=CH-~130 - 135
CBr₂~90 - 95

Note: A referenced study for 3,3-dibromoacrylic acid in DMSO reports chemical shifts for the carboxylic carbon, the alpha-carbon, and the beta-carbon.

Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for identifying the key functional groups present in the molecules.

Functional GroupExpected Absorption Range (cm⁻¹)Isomer-Specific Notes
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)Present in all isomers.
C=O stretch (Carboxylic Acid)1725 - 1680The position may shift slightly depending on conjugation and stereochemistry.
C=C stretch1650 - 1600The intensity and exact position can vary between the isomers.
C-Br stretch700 - 500The pattern of C-Br stretching bands may differ between the isomers.
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules. All isomers will have the same molecular weight.

IsomerMolecular Ion (M⁺) m/zKey Fragmentation Pathways
All Isomers228, 230, 232 (isotopic pattern for 2 Br)- Loss of H₂O (-18)
- Loss of COOH (-45)
- Loss of Br (-79, -81)
- Loss of HBr (-80, -82)

Note: While the molecular ion peak will be the same for all isomers, the relative intensities of the fragment ions may differ, providing clues to the isomeric structure. For example, the stability of the resulting carbocations after fragmentation can vary.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dibromopropenoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the dibromopropenoic acid isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm), if not already present in the solvent.

¹H NMR Acquisition:

  • Spectrometer: 300 MHz or higher field strength.

  • Pulse Angle: 30-45 degrees.

  • Spectral Width: 0-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

  • Spectrometer: 75 MHz or higher.

  • Pulse Program: Proton-decoupled.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (longer for quaternary carbons).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization is often necessary for carboxylic acids):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

  • Derivatize the carboxylic acid group to a more volatile ester (e.g., by reaction with diazomethane or a silylating agent like BSTFA) to improve chromatographic performance.

  • Dilute the derivatized sample to an appropriate concentration (e.g., 1-10 µg/mL).

GC-MS Conditions:

  • GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-300.

By carefully analyzing the data obtained from these spectroscopic techniques and comparing it to the expected values, researchers can confidently distinguish between the isomers of dibromopropenoic acid.

A Comparative Study: 3,3-Dibromopropenoic Acid versus Maleic Anhydride as Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the reactivity and synthetic utility of 3,3-Dibromopropenoic Acid and Maleic Anhydride in [4+2] cycloaddition reactions.

In the realm of organic synthesis, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceutical agents. The efficiency and stereochemical outcome of this powerful cycloaddition are largely dictated by the electronic nature of the reacting partners: the diene and the dienophile. This guide provides a comparative study of two dienophiles: the well-established and highly reactive maleic anhydride and the less-documented this compound. While extensive experimental data is available for maleic anhydride, this comparison extrapolates the expected reactivity of this compound based on fundamental principles of organic chemistry, providing a theoretical framework for its potential application in synthesis.

Dienophile Reactivity: An Electronic Perspective

The reactivity of a dienophile in a normal-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups (EWGs) conjugated to the alkene.[1][2] These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the crucial orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Maleic Anhydride: As a cyclic anhydride, maleic anhydride is an exceptionally reactive dienophile. The two carbonyl groups are powerful EWGs that significantly polarize the double bond, making it highly electrophilic and thus, an excellent substrate for reaction with electron-rich dienes.[1]

This compound: In this compound, the carboxylic acid group and the two bromine atoms act as electron-withdrawing substituents. The carboxylic acid group is a moderate EWG. The two geminal bromine atoms, while possessing lone pairs, are electronegative and can exert an inductive electron-withdrawing effect. However, the lack of direct conjugation of the bromine atoms with the double bond may temper their activating effect compared to the carbonyl groups in maleic anhydride. It is anticipated that this compound would be a reactive dienophile, though likely less so than maleic anhydride.

Comparative Data and Predicted Performance

Due to a lack of available experimental data for the Diels-Alder reaction of this compound in the reviewed literature, a direct quantitative comparison is not possible. The following table summarizes the known data for maleic anhydride and provides predicted values for this compound based on chemical principles.

FeatureMaleic AnhydrideThis compound (Predicted)
Structure Cyclic anhydride with two carbonyl groups conjugated to the double bond.Propenoic acid with two geminal bromine atoms and a carboxylic acid group.
Reactivity HighModerate to High
Reaction Conditions Often proceeds at or below room temperature with reactive dienes.Likely requires elevated temperatures or Lewis acid catalysis for efficient reaction.
Stereoselectivity High endo-selectivity is typically observed.Expected to exhibit endo-selectivity, but potentially to a lesser degree than maleic anhydride.
Product Functionality The resulting anhydride can be readily hydrolyzed to a dicarboxylic acid, offering a handle for further functionalization.The product would contain a carboxylic acid and a dibromomethyl group, providing distinct opportunities for subsequent chemical transformations.

Experimental Protocols

Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene (A Representative Protocol)

This protocol describes a classic Diels-Alder reaction that can be performed in a standard laboratory setting.

Materials:

  • Dicyclopentadiene

  • Maleic anhydride

  • Ethyl acetate

  • Hexanes

  • Distillation apparatus

  • Reaction flask with reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to approximately 170 °C. The monomeric cyclopentadiene will distill at a much lower temperature (around 41 °C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.

  • Reaction Setup: In a round-bottom flask, dissolve maleic anhydride in ethyl acetate.

  • Reaction: While stirring the maleic anhydride solution, slowly add the freshly prepared cyclopentadiene. The reaction is exothermic, and the product may begin to precipitate.

  • Isolation: After the addition is complete, cool the reaction mixture in an ice bath to ensure complete crystallization of the product.

  • Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold hexanes to remove any unreacted starting materials.

  • Characterization: The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Predicted Protocol for Diels-Alder Reaction of this compound with Cyclopentadiene

This hypothetical protocol is based on the predicted lower reactivity of this compound.

Materials:

  • Freshly prepared cyclopentadiene

  • This compound

  • Toluene or Xylene (high-boiling solvent)

  • Lewis acid catalyst (e.g., Aluminum chloride, optional)

  • Reaction flask with reflux condenser and inert gas inlet

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a high-boiling solvent like toluene or xylene.

  • Addition of Diene: Slowly add freshly prepared cyclopentadiene to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, a Lewis acid catalyst could be cautiously added to enhance the dienophile's reactivity.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The workup procedure would depend on the reaction's outcome and the presence of a catalyst. A typical workup might involve washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate). The crude product would then be purified by column chromatography or recrystallization.

  • Characterization: The expected product, a substituted norbornene with a carboxylic acid and a dibromomethyl group, would be characterized by spectroscopic methods.

Visualizing the Process and Logic

To better understand the comparative workflow and the underlying reaction mechanism, the following diagrams are provided.

G Comparative Study Workflow cluster_0 Dienophile Analysis cluster_1 Data Acquisition cluster_2 Comparison cluster_3 Output MA Maleic Anhydride LitSearch Literature Search MA->LitSearch Experimental Data DBPA This compound DBPA->LitSearch Limited Data TheorPred Theoretical Prediction DBPA->TheorPred Structure-Based Prediction Reactivity Reactivity Comparison LitSearch->Reactivity TheorPred->Reactivity Protocols Protocol Development Reactivity->Protocols Products Product Analysis Reactivity->Products Guide Publish Comparison Guide Protocols->Guide Products->Guide

Caption: Workflow for the comparative study of dienophiles.

G Generalized Diels-Alder Reaction cluster_reactants Reactants Diene Diene (Electron Rich) TS [Transition State] Diene->TS Dienophile Dienophile (Electron Poor) Dienophile->TS Product Cyclohexene Adduct TS->Product [4+2] Cycloaddition

Caption: The concerted mechanism of the Diels-Alder reaction.

Conclusion

Maleic anhydride remains a benchmark for reactive dienophiles in Diels-Alder reactions due to its highly activated nature, leading to high yields and predictable stereoselectivity under mild conditions. While experimental data for this compound is scarce, its structure suggests it would also function as a dienophile, albeit likely requiring more forcing conditions to achieve comparable reactivity to maleic anhydride. The presence of the dibromomethyl and carboxylic acid functionalities in the resulting cycloadducts could, however, open avenues for novel synthetic transformations, making it a potentially valuable, though less reactive, alternative for specific applications in drug development and materials science. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its synthetic potential.

References

FT-IR spectroscopy to identify functional groups in 3,3-Dibromopropenoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to identifying functional groups in 3,3-dibromopropenoic acid derivatives using FT-IR spectroscopy, supported by comparative data.

Introduction to FT-IR Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of radiation at different frequencies (expressed as wavenumbers, cm⁻¹), an FT-IR spectrum is generated, which serves as a unique "fingerprint" of the molecule. Each peak in the spectrum corresponds to a specific type of bond vibration, allowing researchers to deduce the presence of functional groups such as carbonyls (C=O), hydroxyls (O-H), alkenes (C=C), and carbon-halogen bonds (C-X).

For this compound and its derivatives, FT-IR spectroscopy is instrumental in confirming the key structural features: the carboxylic acid group, the carbon-carbon double bond, and the carbon-bromine bonds. This guide provides a comparative analysis of the expected FT-IR absorption frequencies for these groups against related compounds, offering a clear framework for spectral interpretation.

Comparative FT-IR Data for this compound Derivatives

The following table summarizes the expected FT-IR absorption ranges for the primary functional groups in this compound derivatives. For context, these are compared with acrylic acid (the non-halogenated parent compound) and general saturated carboxylic acids. The presence of both conjugation (α,β-unsaturation) and electronegative bromine atoms influences the precise position of these absorption bands.

Functional GroupBond VibrationExpected Range for this compound Derivatives (cm⁻¹)Comparative Compound: Acrylic Acid (cm⁻¹)Comparative Compound: Saturated Aliphatic Carboxylic Acid (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (very broad)3800 - 2000 (very broad)[1]3300 - 2500 (very broad)[2][3]
CarbonylC=O stretch1710 - 1680~1702[1]1720 - 1705[2]
AlkeneC=C stretch1630 - 1600~1635[4]N/A
Alkene C-H=C-H stretch3100 - 30003100 - 3000[5][6][7]N/A
Carbon-BromineC-Br stretch700 - 500N/AN/A
Carboxylic AcidC-O stretch1320 - 1210~1248[1]1320 - 1210[2][3]
Carboxylic AcidO-H bend950 - 910 (broad)~930[1]950 - 910 (broad)[2][3]

Key Interpretive Notes:

  • C=O Stretch: The carbonyl stretch in this compound is lowered due to conjugation with the C=C double bond.[8][9] Generally, α,β-unsaturated acids show C=O absorption in the 1710-1680 cm⁻¹ region.[8]

  • C=C Stretch: Conjugation with the carbonyl group can affect the intensity and position of the C=C stretching band.[4] The presence of bromine atoms on the double bond also influences this frequency.

  • C-Br Stretch: The carbon-bromine stretching vibration is characterized by an intense peak in the low-wavenumber region of the spectrum.[10] The exact position depends on the number of bromine atoms and the overall structure.

Experimental Protocol: FT-IR Analysis

This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid or liquid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a high-quality FT-IR spectrum of a this compound derivative for functional group analysis.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Sample of the this compound derivative

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. Use a lint-free wipe with isopropanol to gently clean the surface and allow it to dry completely.

    • Using the spectrometer software, collect a background spectrum. This measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • For solid samples: Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula. Apply the ATR pressure arm to ensure firm and even contact between the sample and the crystal.

    • For liquid samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Sample Spectrum Collection:

    • Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the data in the comparison table and standard FT-IR correlation charts to identify the functional groups present.

  • Cleaning:

    • Retract the pressure arm. Carefully remove the sample from the ATR crystal using a lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe soaked in isopropanol. Ensure all sample residue is removed to prevent cross-contamination.

Workflow for FT-IR Functional Group Identification

The following diagram illustrates the logical workflow for analyzing a this compound derivative using FT-IR spectroscopy.

FTIR_Workflow cluster_prep 1. Sample Preparation & Acquisition cluster_analysis 2. Spectral Analysis cluster_interp 3. Interpretation Start Start: Obtain Sample Clean Clean ATR Crystal Start->Clean Background Collect Background Spectrum Clean->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Collect_Spectrum Collect Sample Spectrum Apply_Sample->Collect_Spectrum Process Process Spectrum (e.g., Baseline Correction) Collect_Spectrum->Process Peak_Pick Identify Peak Wavenumbers Process->Peak_Pick Compare Compare Peaks to Correlation Tables Identify_OH Broad Peak at 3300-2500 cm⁻¹? → O-H Stretch (Acid) Compare->Identify_OH Identify_CO Strong Peak at 1710-1680 cm⁻¹? → C=O Stretch (Acid) Identify_OH->Identify_CO Yes Identify_CC Peak at 1630-1600 cm⁻¹? → C=C Stretch (Alkene) Identify_CO->Identify_CC Yes Identify_CBr Peak at 700-500 cm⁻¹? → C-Br Stretch Identify_CC->Identify_CBr Yes Conclusion Conclusion: Functional Groups Identified Identify_CBr->Conclusion Yes

Caption: Workflow for identifying functional groups using FT-IR.

References

A Comparative Guide to the Quantitative Analysis of 3,3-Dibromopropenoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic intermediates like 3,3-Dibromopropenoic acid is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of suitable analytical methodologies for the quantitative analysis of this compound in a reaction mixture, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to Analytical Challenges

This compound is a polar, non-volatile compound, which presents specific challenges for direct analysis. Method selection will depend on factors such as the complexity of the reaction matrix, required sensitivity, available instrumentation, and the desired sample throughput. The primary analytical techniques considered in this guide are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS for the quantification of this compound will be dictated by the specific requirements of the analysis. HPLC-UV offers a direct and straightforward approach for analyzing the polar, non-volatile acid without derivatization. In contrast, GC-MS provides higher selectivity and sensitivity but requires a derivatization step to convert the non-volatile acid into a volatile derivative suitable for gas chromatography.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Sample Preparation Simple dilution and filtrationDerivatization required
Analysis Time ~15-20 minutes per sample~20-30 minutes per sample
Selectivity ModerateHigh
Sensitivity Good (LOD ~0.1 µg/mL)Excellent (LOD <0.05 µg/mL)
Linearity (R²) >0.999>0.999
Precision (%RSD) < 2%< 5%
Instrumentation Standard HPLC with UV detectorGC with Mass Spectrometer

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the direct analysis of this compound in a reaction mixture, assuming the components of the matrix do not co-elute or interfere with the analyte's detection at the chosen wavelength.

Instrumentation and Conditions:

  • System: Standard High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a sample of the reaction mixture in the mobile phase to achieve a known concentration.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Calibration:

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for complex matrices where higher selectivity is required, or when very low concentrations of this compound need to be quantified. A derivatization step is necessary to make the acid volatile.

Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation and Derivatization:

  • To 1 mL of the reaction mixture sample, add an internal standard (e.g., a structurally similar brominated carboxylic acid not present in the sample).

  • Extract the acidic components with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Calibration:

Prepare a series of standard solutions of this compound and the internal standard. Derivatize each standard using the same procedure as the samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Visualizing the Workflow and Decision Process

To further clarify the analytical process, the following diagrams illustrate the general experimental workflow and a decision tree for selecting the most appropriate method.

Experimental Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilute Dilution & Filtration Sample->Dilute For HPLC Derivatize Extraction & Derivatization Sample->Derivatize For GC-MS HPLC HPLC-UV Analysis Dilute->HPLC GCMS GC-MS Analysis Derivatize->GCMS Calibrate Calibration Curve HPLC->Calibrate GCMS->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for the quantitative analysis of this compound.

Method Selection Decision Tree cluster_methods cluster_considerations HPLC Use HPLC-UV GCMS Use GC-MS ComplexMatrix Is the matrix complex? HighSensitivity Is high sensitivity required? ComplexMatrix->HighSensitivity Yes DirectAnalysis Is direct analysis preferred? ComplexMatrix->DirectAnalysis No HighSensitivity->HPLC No HighSensitivity->GCMS Yes DirectAnalysis->HPLC Yes DirectAnalysis->GCMS No

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of this compound in a reaction mixture. The choice between them should be guided by the specific analytical needs, including matrix complexity, required sensitivity, and available resources. For rapid and direct analysis in relatively clean matrices, HPLC-UV is the method of choice. For complex samples requiring high sensitivity and selectivity, GC-MS with prior derivatization is the recommended approach. The experimental protocols provided herein serve as a starting point for method development and validation in your laboratory.

Benchmarking the performance of 3,3-Dibromopropenoic acid in specific organic transformations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of documented applications and performance data for 3,3-dibromopropenoic acid in specific organic transformations. While its isomer, 2,3-dibromopropionic acid, and the saturated analog, 3,3-dibromopropanoic acid, have some reported uses, this compound itself is primarily mentioned as a disinfection byproduct in water treatment rather than a reagent in synthetic organic chemistry.[1]

This guide, therefore, broadens its scope to benchmark the expected performance of the functional motif present in this compound—the vinyl gem-dibromide—in key organic transformations. This analysis will provide researchers, scientists, and drug development professionals with a framework for evaluating the potential utility of this class of compounds and will compare their reactivity with established alternatives.

The Vinyl gem-Dibromide Motif: A Gateway to Molecular Diversity

Vinyl gem-dibromides are versatile synthetic intermediates.[2] The two bromine atoms on the same vinylic carbon offer multiple reaction pathways, making them valuable precursors for the synthesis of complex molecules. The electron-withdrawing nature of the carboxylic acid in this compound would be expected to influence the reactivity of the dibromovinyl group.

Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Vinyl halides, including gem-dibromides, are common substrates in these transformations.[3][4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organohalide. For a vinyl gem-dibromide, the reaction can proceed in a stepwise manner, allowing for the selective formation of mono- or di-substituted products.

General Reaction Scheme:

Suzuki_Miyaura_Coupling Vinyl_gem_dibromide R-CH=C(Br)₂ Product R-CH=C(R')₂ Vinyl_gem_dibromide->Product Organoboron_Reagent R'-B(OR)₂ Organoboron_Reagent->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Performance Comparison:

Reagent ClassTypical YieldsReaction ConditionsAdvantagesDisadvantages
Vinyl gem-dibromides Moderate to HighPd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), aqueous or organic solvent, 60-100 °C.[6][7]Stepwise functionalization possible; commercially available starting materials.Potential for side reactions like homocoupling of the boronic acid.[8]
Vinyl Triflates HighPd catalyst, base, often requires phosphine ligands.Highly reactive, often cleaner reactions than halides.Can be less stable and more expensive than halides.
Vinyl Chlorides LowerRequires more active catalyst systems (e.g., with bulky phosphine ligands).More atom-economical and cheaper starting materials.Less reactive than bromides and iodides.

Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling of a Vinyl gem-Dibromide

To a solution of the vinyl gem-dibromide (1.0 mmol) and the arylboronic acid (2.2 mmol) in a 2:1 mixture of toluene and water (6 mL) is added sodium carbonate (3.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated at 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. A vinyl gem-dibromide can participate in this reaction, leading to the formation of a di-substituted alkene.

General Reaction Scheme:

Heck_Reaction Vinyl_gem_dibromide R-CH=C(Br)₂ Product R-CH=C(CH=CHR')₂ Vinyl_gem_dibromide->Product Alkene R'-CH=CH₂ Alkene->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: General workflow for a Heck coupling reaction.

Performance Comparison:

Reagent ClassTypical YieldsReaction ConditionsAdvantagesDisadvantages
Vinyl gem-dibromides Moderate to HighPd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), polar aprotic solvent (e.g., DMF), 80-120 °C.[9][10]Can create highly conjugated systems.Regioselectivity can be an issue with unsymmetrical alkenes.
Aryl Halides Good to ExcellentWide range of Pd catalysts and conditions are well-established.[11][12]Broad substrate scope and high functional group tolerance.Less potential for creating extended conjugated systems in a single step compared to dihalides.
Vinyl Triflates HighSimilar to vinyl halides, often with milder conditions.Higher reactivity can lead to cleaner reactions.Stability and cost can be a concern.

Experimental Protocol: Hypothetical Heck Reaction of a Vinyl gem-Dibromide

A mixture of the vinyl gem-dibromide (1.0 mmol), the alkene (2.5 mmol), palladium(II) acetate (0.03 mmol), tri(o-tolyl)phosphine (0.12 mmol), and triethylamine (3.0 mmol) in anhydrous N,N-dimethylformamide (5 mL) is heated at 100 °C under an argon atmosphere for 24 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[13] The reactivity of a dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups.[14] The carboxylic acid and two bromine atoms in this compound would make it an electron-poor alkene, suggesting it could act as a dienophile.

General Reaction Scheme:

Diels_Alder_Reaction Diene Conjugated Diene Cycloadduct Cyclohexene Derivative Diene->Cycloadduct Dienophile Alkene (e.g., Vinyl gem-dibromide) Dienophile->Cycloadduct Heat_or_Lewis_Acid Heat or Lewis Acid Heat_or_Lewis_Acid->Cycloadduct

Caption: General workflow for a Diels-Alder reaction.

Performance Comparison:

DienophileTypical ReactivityReaction ConditionsAdvantagesDisadvantages
Maleic Anhydride Highly ReactiveOften proceeds at room temperature or with gentle heating.Excellent dienophile due to two strong electron-withdrawing groups.Limited to the introduction of a specific anhydride-derived functionality.
Acrolein ReactiveRequires heating, Lewis acid catalysis can accelerate the reaction.[15]Introduces a versatile aldehyde functional group.Can be prone to polymerization.
Vinyl gem-dibromides (Hypothetical) Potentially ReactiveLikely requires elevated temperatures or Lewis acid catalysis due to steric hindrance from the bromine atoms.Would introduce a gem-dibromo functionality into the cycloadduct, which can be further functionalized.Steric hindrance may significantly lower reaction rates and yields. No specific experimental data is available.

Experimental Protocol: Hypothetical Diels-Alder Reaction with a Vinyl gem-Dibromide

A solution of the vinyl gem-dibromide (1.0 mmol) and a suitable diene (e.g., cyclopentadiene, 1.2 mmol) in toluene (5 mL) is heated in a sealed tube at 150 °C for 48 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the cycloaddition product. The use of a Lewis acid catalyst, such as aluminum chloride, at a lower temperature could also be explored to promote the reaction.[16]

Conclusion

While there is a notable absence of specific experimental data for this compound in the surveyed literature, the general reactivity of the vinyl gem-dibromide functional group suggests its potential as a versatile building block in organic synthesis. In cross-coupling reactions, it offers the possibility of stepwise functionalization, and in cycloaddition reactions, it could serve as a dienophile to introduce a gem-dibromo moiety for further synthetic transformations. However, without experimental validation, its performance relative to more established reagents remains speculative. The provided comparative data and general protocols for the broader class of vinyl gem-dibromides offer a starting point for researchers interested in exploring the synthetic utility of this and related compounds.

References

Safety Operating Guide

Personal protective equipment for handling 3,3-Dibromopropenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive compounds such as 3,3-Dibromopropenoic acid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Hazard Analysis and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical safety goggles are essential.[4] A face shield should be worn over the goggles to provide an additional layer of protection against splashes.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[6] Ensure gloves are inspected for integrity before each use.
Body Protection Acid-Resistant Suit or Apron and Lab CoatAn acid-resistant suit or apron made of materials like PVC or neoprene provides crucial protection against splashes.[6] A flame-retardant lab coat should also be worn.[7]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If dust or aerosols are generated, a full-face respirator with an appropriate acid gas cartridge is necessary.[6]
Foot Protection Closed-Toed ShoesChemical-resistant boots or shoe covers should be worn to protect against spills.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following step-by-step workflow should be implemented:

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid and Response
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[3][7]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep up and place in a suitable container for disposal.[2] Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal_Plan cluster_Collection Waste Collection cluster_Storage Waste Storage cluster_Disposal Final Disposal Waste Collect Waste in a Clearly Labeled, Sealed Container Storage Store Waste in a Designated, Well-Ventilated Area Away from Incompatible Materials Waste->Storage ContaminatedPPE Collect Contaminated PPE in a Separate Labeled Bag ContaminatedPPE->Storage Disposal Arrange for Disposal by a Licensed Hazardous Waste Management Company Storage->Disposal

Caption: Procedural flow for the safe disposal of this compound waste.

All waste materials must be disposed of in accordance with local, state, and federal regulations.[7] Do not mix with other waste streams unless explicitly instructed to do so by a qualified waste management professional. Empty containers should be treated as hazardous waste and disposed of accordingly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.